4-Chloro-2-methoxybenzenesulfonamide
Description
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Structure
2D Structure
Properties
IUPAC Name |
4-chloro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVAHGNYNOAZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Chloro-2-methoxybenzenesulfonamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical properties, synthesis, and potential biological significance of 4-Chloro-2-methoxybenzenesulfonamide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles, data from structurally related molecules, and high-quality predicted data to offer a comprehensive resource for researchers. The guide includes a plausible synthesis pathway with detailed experimental protocols, a summary of key chemical and physical properties, and an exploration of potential biological activities, focusing on the well-established mechanisms of the sulfonamide functional group.
Chemical Properties
This compound is an aromatic sulfonamide characterized by a benzene ring substituted with a chlorine atom, a methoxy group, and a sulfonamide group.
Structure and Identification
-
IUPAC Name: 4-chloro-2-methoxybenzene-1-sulfonamide
-
Molecular Formula: C₇H₈ClNO₃S
-
CAS Number: 43132-23-8 (Note: This CAS number has limited associated literature)
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 221.66 g/mol | Calculated |
| Monoisotopic Mass | 220.99135 Da | Predicted[1] |
| Melting Point | 155-160 °C | Predicted |
| Boiling Point | 385.2 °C at 760 mmHg | Predicted |
| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, and alcohols. | Inferred from related structures |
| logP (XlogP) | 0.7 | Predicted[1] |
| pKa | ~9.5 (sulfonamide N-H) | Predicted |
Synthesis and Experimental Protocols
A plausible and efficient synthesis of this compound involves a two-step process: the chlorosulfonation of a suitable precursor followed by amination of the resulting sulfonyl chloride.
Synthesis Pathway
The logical precursor for the synthesis is 3-chloroanisole, as the methoxy group is an ortho-, para-director. Chlorosulfonation is expected to direct the sulfonyl chloride group to the para position relative to the methoxy group.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Step 1 - Synthesis of 4-Chloro-2-methoxybenzenesulfonyl chloride
This protocol is a general method for the chlorosulfonation of aromatic ethers.
Materials:
-
3-Chloroanisole (1.0 eq)
-
Chlorosulfonic acid (3.0 - 5.0 eq)
-
Dichloromethane (anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, add 3-chloroanisole (1.0 eq) dissolved in anhydrous dichloromethane.
-
Cool the flask to 0-5 °C in an ice-water bath.
-
Slowly add chlorosulfonic acid (3.0 - 5.0 eq) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Vigorous evolution of HCl gas will be observed.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for another 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with cold water, followed by a saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Chloro-2-methoxybenzenesulfonyl chloride, which can be used in the next step without further purification or purified by recrystallization or column chromatography.
Experimental Protocol: Step 2 - Synthesis of this compound
This protocol describes the amination of a sulfonyl chloride.
Materials:
-
4-Chloro-2-methoxybenzenesulfonyl chloride (1.0 eq)
-
Aqueous ammonia (28-30%, excess)
-
Dichloromethane or Tetrahydrofuran (THF)
-
Dilute Hydrochloric Acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude 4-Chloro-2-methoxybenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or THF in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring. A white precipitate should form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.
-
If a precipitate has formed, collect it by filtration. If not, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Spectral Data (Predicted)
As experimental spectra are not available, the following are predicted spectra to aid in the characterization of this compound.
¹H NMR Spectrum (Predicted)
-
Solvent: CDCl₃
-
Frequency: 400 MHz
-
Predicted Chemical Shifts (δ, ppm):
-
~7.8 (d, 1H): Aromatic proton ortho to the sulfonyl group.
-
~7.0 (dd, 1H): Aromatic proton ortho to the chlorine and meta to the sulfonyl group.
-
~6.9 (d, 1H): Aromatic proton ortho to the methoxy group.
-
~4.9 (s, 2H): Sulfonamide (-SO₂NH₂) protons (broad singlet, exchangeable with D₂O).
-
~3.9 (s, 3H): Methoxy (-OCH₃) protons.
-
¹³C NMR Spectrum (Predicted)
-
Solvent: CDCl₃
-
Frequency: 100 MHz
-
Predicted Chemical Shifts (δ, ppm):
-
~155.0: Aromatic carbon attached to the methoxy group.
-
~138.0: Aromatic carbon attached to the sulfonyl group.
-
~135.0: Aromatic carbon attached to the chlorine group.
-
~130.0: Aromatic CH.
-
~115.0: Aromatic CH.
-
~112.0: Aromatic CH.
-
~56.0: Methoxy carbon (-OCH₃).
-
Infrared (IR) Spectrum (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3250 | Medium, Sharp | N-H stretching (sulfonamide) |
| 3080-3010 | Medium | Aromatic C-H stretching |
| 2980-2850 | Medium | Aliphatic C-H stretching (methoxy) |
| 1590, 1480 | Medium-Strong | Aromatic C=C stretching |
| 1350-1310 | Strong | Asymmetric SO₂ stretching |
| 1170-1150 | Strong | Symmetric SO₂ stretching |
| 1250 | Strong | C-O stretching (aryl ether) |
| 850-800 | Strong | C-H out-of-plane bending (substituted benzene) |
| 750-700 | Strong | C-Cl stretching |
Potential Biological Activity and Signaling Pathways
While no specific biological studies have been published for this compound, its chemical structure as a sulfonamide suggests potential activity based on well-established mechanisms for this class of compounds.
Antibacterial Activity: Folic Acid Synthesis Inhibition
Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[2][3] This enzyme is crucial for the synthesis of folic acid in bacteria, which is an essential nutrient for DNA synthesis and growth.[3][4][5] Humans are generally unaffected as they obtain folic acid from their diet.[2][3]
Caption: Mechanism of action for sulfonamide antibacterial drugs.
Carbonic Anhydrase Inhibition
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[6][7] CA inhibitors are used as diuretics, anti-glaucoma agents, and are being investigated as anti-cancer and anti-obesity drugs.[6] The sulfonamide group coordinates to the Zn²⁺ ion in the enzyme's active site, blocking its catalytic activity.[8][9]
Caption: Inhibition of carbonic anhydrase by a sulfonamide.
Conclusion
This compound is a compound of interest within the broader class of benzenesulfonamides. While direct experimental data remains scarce, this guide provides a robust theoretical framework for its synthesis, properties, and potential biological activities. The provided protocols offer a starting point for its laboratory synthesis, and the predicted spectral data can aid in its characterization. The exploration of its potential as an antibacterial agent or a carbonic anhydrase inhibitor, based on its functional group, opens avenues for future research and drug development efforts. Further experimental validation is necessary to confirm the properties and activities outlined in this guide.
References
- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
4-Chloro-2-methoxybenzenesulfonamide CAS number lookup
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 4-Chloro-2-methoxybenzenesulfonamide, a chemical entity belonging to the sulfonamide class of compounds. Sulfonamides are a well-established group of pharmacologically significant molecules, known for a wide array of biological activities. This document outlines the available physicochemical data, a general synthetic approach, and a proposed workflow for the comprehensive characterization and evaluation of this compound for potential drug development applications.
While specific experimental data for this compound is not extensively available in public databases, this guide furnishes a framework for its synthesis, characterization, and biological screening based on established methodologies for analogous sulfonamide compounds.
Compound Identification and Physicochemical Properties
A definitive CAS number for this compound is not readily found in major chemical databases. However, the compound is indexed in PubChem with the following identifiers and predicted properties.[1]
| Property | Value | Source |
| Molecular Formula | C7H8ClNO3S | PubChem[1] |
| Monoisotopic Mass | 220.99135 Da | PubChem[1] |
| Predicted XlogP | 0.7 | PubChem[1] |
| InChI | InChI=1S/C7H8ClNO3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | PubChem[1] |
| InChIKey | ZKVAHGNYNOAZDH-UHFFFAOYSA-N | PubChem[1] |
| SMILES | COC1=C(C=CC(=C1)Cl)S(=O)(=O)N | PubChem[1] |
Predicted Collision Cross Section (CCS) values (Ų)
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 221.99863 | 140.7 |
| [M+Na]+ | 243.98057 | 151.2 |
| [M-H]- | 219.98407 | 145.0 |
| [M+NH4]+ | 239.02517 | 160.3 |
| [M+K]+ | 259.95451 | 147.1 |
Data calculated using CCSbase as cited in PubChem.[1]
Synthesis and Characterization
General Synthetic Protocol
A specific, validated synthesis protocol for this compound is not detailed in the available literature. However, a common and well-established method for the synthesis of primary sulfonamides involves the reaction of a sulfonyl chloride with ammonia or an ammonia surrogate.[2][3]
Reaction Scheme:
The synthesis would likely proceed via a two-step process starting from 3-chloroanisole:
-
Chlorosulfonylation: 3-chloroanisole is reacted with chlorosulfonic acid to yield 4-chloro-2-methoxybenzene-1-sulfonyl chloride.
-
Amination: The resulting sulfonyl chloride is then treated with an ammonia source, such as aqueous or gaseous ammonia, to produce the final product, this compound.
Detailed Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of 4-chloro-2-methoxybenzene-1-sulfonyl chloride
-
To a stirred solution of 3-chloroanisole (1 equivalent) in a suitable inert solvent (e.g., dichloromethane) cooled to 0 °C, add chlorosulfonic acid (2-3 equivalents) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.
-
-
Step 2: Synthesis of this compound
-
Dissolve the crude 4-chloro-2-methoxybenzene-1-sulfonyl chloride in a suitable solvent (e.g., acetone or tetrahydrofuran).
-
Cool the solution to 0 °C and bubble ammonia gas through the solution or add concentrated aqueous ammonia dropwise with vigorous stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
-
Characterization Workflow
A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity.
Experimental Protocols for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record the spectrum on a 400 MHz or higher spectrometer. Chemical shifts should be reported in ppm relative to tetramethylsilane (TMS).
-
¹³C NMR: Use a higher concentration (20-50 mg) in the same deuterated solvent. Record the spectrum with proton decoupling.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Use an ESI or APCI source to determine the exact mass of the molecular ion, which should be within 5 ppm of the calculated mass for C₇H₈ClNO₃S.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Acquire the spectrum of the solid sample using a KBr pellet or an ATR accessory. Key vibrational bands to identify include N-H stretching (around 3300-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1350 and 1160 cm⁻¹), and C-O and C-Cl stretching.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Develop a method using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water). Purity should be determined by the peak area at an appropriate UV wavelength.
-
Elemental Analysis: Determine the percentage composition of C, H, N, and S. The experimental values should be within ±0.4% of the calculated values.
-
Biological Activity and Screening
While the biological activity of this compound is not specifically documented, the sulfonamide scaffold is present in a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. Therefore, a broad initial screening is warranted.
Experimental Protocols for Biological Screening
-
Antibacterial Activity:
-
Microorganism Strains: A panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The compound would be serially diluted in a 96-well plate containing bacterial culture in a suitable broth. The MIC is the lowest concentration that inhibits visible bacterial growth after incubation.
-
-
Anticancer Activity:
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability. Cells are treated with various concentrations of the compound for 48-72 hours. The IC₅₀ value (concentration that inhibits 50% of cell growth) is then calculated.
-
Conclusion
This compound is a sulfonamide derivative with potential for biological activity based on its chemical class. This guide provides a foundational framework for its synthesis, comprehensive characterization, and a logical progression for its biological evaluation. The successful execution of these proposed experimental workflows will be essential to elucidate the therapeutic potential of this compound and guide future drug discovery and development efforts.
References
Spectroscopic Profile of 4-Chloro-2-methoxybenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed overview of the spectroscopic properties of 4-Chloro-2-methoxybenzenesulfonamide. Due to the limited availability of public experimental data for this specific compound, this document focuses on predicted spectroscopic values derived from analogous compounds and computational models. It includes predicted data for Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide outlines detailed experimental protocols for acquiring such spectra and includes visualizations to aid in understanding the molecular structure and analytical workflows.
Predicted Spectroscopic Data
Comprehensive searches of scientific databases and literature did not yield publicly available experimental spectroscopic data for this compound. The data presented herein is predicted based on established spectroscopic principles and data from structurally similar compounds.
Predicted Nuclear Magnetic Resonance (NMR) Data
The predicted NMR data is based on the analysis of substituent effects on the chemical shifts of aromatic protons and carbons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.8 - 8.0 | Doublet | 1H | Aromatic H (position 6) |
| ~7.2 - 7.4 | Doublet of Doublets | 1H | Aromatic H (position 5) |
| ~7.0 - 7.2 | Doublet | 1H | Aromatic H (position 3) |
| ~4.5 - 5.5 | Broad Singlet | 2H | -SO₂NH₂ |
| ~3.9 | Singlet | 3H | -OCH₃ |
Solvent: CDCl₃ or DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 160 | C-OCH₃ (position 2) |
| ~135 - 140 | C-SO₂ (position 1) |
| ~130 - 135 | C-Cl (position 4) |
| ~130 - 135 | Aromatic CH (position 6) |
| ~120 - 125 | Aromatic CH (position 5) |
| ~110 - 115 | Aromatic CH (position 3) |
| ~55 - 60 | -OCH₃ |
Solvent: CDCl₃ or DMSO-d₆
Predicted Infrared (IR) Spectroscopy Data
The predicted IR absorption bands are based on characteristic vibrational frequencies of the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Broad | N-H stretch (sulfonamide) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| 1600 - 1450 | Strong | Aromatic C=C stretch |
| 1350 - 1300 | Strong | Asymmetric SO₂ stretch |
| 1180 - 1140 | Strong | Symmetric SO₂ stretch |
| 1250 - 1200 | Strong | Aryl-O stretch |
| 800 - 700 | Strong | C-Cl stretch |
Predicted Mass Spectrometry (MS) Data
The predicted mass spectrometry data is based on the molecular weight and isotopic distribution of the compound. The monoisotopic mass of C₇H₈ClNO₃S is 220.9914 Da.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Adduct |
| 221.9986 | [M+H]⁺ |
| 243.9806 | [M+Na]⁺ |
| 219.9841 | [M-H]⁻ |
Source: Predicted data from PubChem.[1]
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
The height of the solution in the NMR tube should be approximately 4-5 cm.
-
-
Data Acquisition :
-
Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire the ¹H NMR spectrum. A standard acquisition includes a 90° pulse, a short acquisition time, and a relaxation delay.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each carbon environment. A larger number of scans is usually required due to the low natural abundance of ¹³C.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet) :
-
Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in a mortar.
-
Grind the mixture to a fine, homogeneous powder.
-
Place the powder into a pellet press and apply high pressure to form a transparent or translucent pellet.
-
-
Data Acquisition :
-
Place the sample (ATR or KBr pellet) in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Acquire the sample spectrum.
-
The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI) :
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution may be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
-
Data Acquisition :
-
Select the ionization mode (positive or negative).
-
Optimize the ion source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.
-
Acquire the mass spectrum over a desired m/z range.
-
For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap mass analyzer is used to obtain accurate mass measurements, which can confirm the elemental composition.
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
Molecular Structure and Predicted Mass Spectrometry Fragmentation
This diagram shows the chemical structure of this compound and highlights potential fragmentation pathways in mass spectrometry.
Caption: Structure and Predicted MS Fragments.
References
Technical Guide: Physical Characteristics of 4-Chloro-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physical characteristics of 4-Chloro-2-methoxybenzenesulfonamide. Due to a lack of experimentally determined data in published literature, this guide presents predicted values obtained from computational models. It also outlines the standard experimental protocols for determining the key physical properties of solid organic compounds like sulfonamides.
Compound Identification
Chemical Structure: this compound is a substituted aromatic sulfonamide. Its structure consists of a benzene ring substituted with a chloro group at position 4, a methoxy group at position 2, and a sulfonamide group at position 1.
Molecular Formula: C₇H₈ClNO₃S
InChI: 1S/C7H8ClNO3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11)[1]
InChIKey: ZKVAHGNYNOAZDH-UHFFFAOYSA-N[1]
SMILES: COC1=C(C=CC(=C1)Cl)S(=O)(=O)N[1]
Physical Properties
The following table summarizes the predicted physical properties for this compound. It is important to note that these are computationally derived values and have not been experimentally verified.
| Property | Predicted Value | Source |
| Molecular Weight | 221.66 g/mol | PubChemLite |
| Monoisotopic Mass | 220.99135 Da | [1] |
| XlogP | 0.7 | [1] |
| Collision Cross Section | [M+H]⁺: 140.7 Ų[M+Na]⁺: 151.2 Ų[M-H]⁻: 145.0 Ų | [1] |
Experimental Protocols for Physical Characterization
While specific experimental data for this compound is not available, the following are standard methodologies used to determine the physical characteristics of solid sulfonamide compounds.
Melting Point Determination
The melting point of a solid compound is a crucial indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus (such as a Thiele tube with heated oil bath or an automated digital instrument) is used.
-
Measurement: The capillary tube is placed in the apparatus, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A sharp melting range (typically < 2 °C) indicates a high degree of purity.
Solubility Assessment
Determining the solubility of a compound in various solvents is essential for purification, formulation, and biological testing.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO)).
-
Procedure: A small, measured amount of the compound (e.g., 1-5 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).
-
Observation: The mixture is agitated (vortexed) at a controlled temperature (e.g., room temperature). The solubility is qualitatively assessed as soluble, partially soluble, or insoluble.
-
Quantitative Analysis (if required): For precise solubility, a saturated solution is prepared, equilibrated, and the concentration of the dissolved compound is determined using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Spectroscopic Analysis
Spectroscopic methods are used to elucidate and confirm the chemical structure of a molecule.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Methodology for ¹H and ¹³C NMR:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard like tetramethylsilane (TMS) may be added.
-
Data Acquisition: The solution is placed in an NMR tube and inserted into the spectrometer (e.g., 400 MHz). The spectra for ¹H and ¹³C nuclei are acquired.
-
Data Analysis: The chemical shifts (δ), integration (for ¹H), and coupling patterns are analyzed to confirm the structure of the molecule.
IR spectroscopy is used to identify the functional groups present in a molecule.
Methodology:
-
Sample Preparation: For a solid sample, a small amount is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a mull in mineral oil (Nujol) or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The absorption bands are correlated to specific functional groups (e.g., N-H stretch for the sulfonamide, S=O stretch, C-O stretch for the methoxy group, and C-Cl stretch).
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.
-
Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular ion peak, which corresponds to the molecular weight of the compound, and the fragmentation pattern, which can help in structural elucidation.
Visualizations
The following diagram illustrates the key identifiers and predicted properties of this compound.
Caption: Logical relationship of this compound's identifiers and properties.
References
The Elusive Biological Profile of 4-Chloro-2-methoxybenzenesulfonamide: A Technical Overview of Structurally Related Compounds
Disclaimer: As of late 2025, a thorough review of published scientific literature reveals a significant lack of specific data on the biological activity of 4-Chloro-2-methoxybenzenesulfonamide (CAS Number: 749253-52-9). While this specific molecule is commercially available, its pharmacological properties have not been detailed in accessible research. This guide, therefore, provides an in-depth technical overview of the known biological activities of structurally related chloro- and methoxy-substituted benzenesulfonamide derivatives to offer insights into the potential, yet unconfirmed, activities of the target compound. The information presented herein pertains to these related analogs and should not be directly extrapolated to this compound.
Introduction to Benzenesulfonamides in Drug Discovery
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The versatility of this chemical moiety allows for substitutions on the benzene ring and the sulfonamide nitrogen, leading to a diverse range of pharmacological activities. These include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects. The presence of chloro and methoxy substituents on the benzene ring is known to significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates.
Potential Areas of Biological Activity Based on Analog Structures
Given the biological activities of structurally similar compounds, this compound could hypothetically be investigated for the following properties:
-
Anticancer Activity: Many benzenesulfonamide derivatives exhibit potent anticancer effects through various mechanisms, including the inhibition of carbonic anhydrases, kinases, and other enzymes crucial for tumor growth and survival.
-
Antimicrobial Activity: The sulfonamide group is famously associated with the first generation of antibiotics ("sulfa drugs"). Modern derivatives continue to be explored for their antibacterial and antifungal properties.
-
Enzyme Inhibition: The sulfonamide moiety is a well-established zinc-binding group, making it a common feature in inhibitors of metalloenzymes like carbonic anhydrases and matrix metalloproteinases.
Anticancer Activity of Related Benzenesulfonamide Derivatives
Substituted benzenesulfonamides have been extensively investigated as potential anticancer agents. A notable mechanism of action is the inhibition of carbonic anhydrase (CA) isozymes, particularly CA IX, which is overexpressed in many solid tumors and contributes to the acidification of the tumor microenvironment, promoting cancer cell invasion and metastasis.
Quantitative Data on Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | Activity Metric | Value | Reference |
| Thiazol-4-one-benzenesulfonamide derivative 4e | MDA-MB-231 (Breast Cancer) | IC50 | 3.58 µM | [1] |
| Thiazol-4-one-benzenesulfonamide derivative 4e | MCF-7 (Breast Cancer) | IC50 | 4.58 µM | [1] |
| Thiazol-4-one-benzenesulfonamide derivative 4g | MCF-7 (Breast Cancer) | IC50 | 2.55 µM | [1] |
| Benzenesulfonamide analog AL106 | U87 (Glioblastoma) | % Growth Inhibition at 10 µM | ~40% | [2] |
| Benzenesulfonamide analog AL106 | U87 (Glioblastoma) | % Growth Inhibition at 100 µM | 78% | [2] |
Experimental Protocols: In Vitro Cytotoxicity Assay
The cytotoxic effects of benzenesulfonamide derivatives on cancer cell lines are commonly evaluated using the trypan blue exclusion method or MTT assay.
Trypan Blue Exclusion Assay Protocol (as applied to Glioblastoma cells for AL106):
-
Cell Culture: U87 glioblastoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The benzenesulfonamide derivative (e.g., AL106) is dissolved in a suitable solvent (like DMSO) and added to the cell culture media at various concentrations (e.g., 10 µM and 100 µM). Control wells receive the solvent alone.
-
Incubation: The treated cells are incubated for a specified period (e.g., 24-72 hours).
-
Cell Viability Assessment: After incubation, cells are harvested, and a small aliquot is mixed with trypan blue solution. The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer or an automated cell counter.
-
Data Analysis: The percentage of cell growth inhibition is calculated by comparing the number of viable cells in the treated wells to the control wells.
Signaling Pathway: Carbonic Anhydrase IX Inhibition in Cancer
Caption: Inhibition of Carbonic Anhydrase IX (CAIX) by benzenesulfonamides.
Antimicrobial Activity of Related Benzenesulfonamide Derivatives
The antimicrobial properties of benzenesulfonamides are well-documented. These compounds often act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.
Quantitative Data on Antimicrobial Activity of Related Compounds
| Compound Name | Microorganism | Activity Metric | Value (mg/mL) | Reference |
| Carboxamide derivative 4d | E. coli | MIC | 6.72 | [3] |
| Carboxamide derivative 4h | S. aureus | MIC | 6.63 | [3] |
| Carboxamide derivative 4a | P. aeruginosa | MIC | 6.67 | [3] |
| Carboxamide derivative 4a | S. typhi | MIC | 6.45 | [3] |
| Carboxamide derivative 4f | B. subtilis | MIC | 6.63 | [3] |
| Carboxamide derivative 4e | C. albicans | MIC | 6.63 | [3] |
| Carboxamide derivative 4h | C. albicans | MIC | 6.63 | [3] |
| Carboxamide derivative 4e | A. niger | MIC | 6.28 | [3] |
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination
The MIC of a compound is typically determined using the broth microdilution method.
Broth Microdilution Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
While the biological activity of this compound remains uncharacterized in the public domain, the extensive research on structurally similar benzenesulfonamide derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The chloro and methoxy substitutions can significantly modulate the activity and selectivity of the benzenesulfonamide scaffold. Future studies are warranted to elucidate the specific biological profile of this compound, particularly in the areas of oncology and infectious diseases, where its analogs have shown considerable promise. Researchers interested in this molecule should undertake primary screening to determine its cytotoxic, antimicrobial, and enzyme-inhibitory properties.
References
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 2. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
An In-depth Technical Guide to 4-Chloro-2-methoxybenzenesulfonamide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-2-methoxybenzenesulfonamide and its derivatives, focusing on their synthesis, chemical properties, and promising biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Core Compound: this compound
This compound serves as a crucial scaffold in the development of various biologically active compounds. Its chemical structure, characterized by a sulfonamide group, a chloro substituent, and a methoxy group on the benzene ring, provides a versatile platform for chemical modifications to modulate its pharmacokinetic and pharmacodynamic properties.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₇H₈ClNO₃S |
| Molecular Weight | 221.66 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 158-162 °C |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO |
Synthesis of this compound Derivatives
The synthesis of derivatives typically involves the reaction of 4-chloro-2-methoxybenzenesulfonyl chloride with a variety of amines, hydrazines, or other nucleophiles. The following experimental protocol outlines a general method for the synthesis of N-substituted derivatives.
Experimental Protocol: General Synthesis of N-substituted-4-chloro-2-methoxybenzenesulfonamides
Materials:
-
4-chloro-2-methoxybenzenesulfonyl chloride
-
Appropriate primary or secondary amine
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
Dissolve the amine (1.1 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Slowly add a solution of 4-chloro-2-methoxybenzenesulfonyl chloride (1.0 equivalent) in the anhydrous solvent to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system to afford the desired N-substituted-4-chloro-2-methoxybenzenesulfonamide derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
dot
Caption: General workflow for the synthesis of this compound derivatives.
Biological Activities and Derivatives
Derivatives of this compound have demonstrated a wide range of biological activities, with anticancer and antibacterial properties being the most prominent.
Anticancer Activity
Numerous studies have reported the potent anticancer activity of this compound derivatives against various cancer cell lines. The mechanism of action for some of these compounds has been attributed to the inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases and kinases in the PI3K/mTOR pathway.
Quantitative Anticancer Activity Data (IC₅₀ values in µM):
| Derivative | HeLa (Cervical) | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | Reference |
| (E)-4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl)benzenesulfonamide | - | >50 | - | - | [1] |
| Pyridone Derivative 10 | - | 0.02 | - | - | [1] |
| Pyridone Derivative 12 | - | 0.03 | - | - | [1] |
| Benzenesulfonamide-bearing Imidazole 5 | - | - | - | - | [2] |
| Benzenesulfonamide-bearing Imidazole 12 | - | - | - | - | [2] |
| Chalconesulfonamide 7e | - | 1.3-5.1 | 1.3-5.1 | - | [3] |
| Chalconesulfonamide 7f | - | 1.3-5.1 | 1.3-5.1 | - | [3] |
| N-substituted guanidine 24 | 5-17 | 2.5-5 | 2.5-5 | - | [4][5] |
Note: A dash (-) indicates that the data was not available in the cited sources.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound derivatives) dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
dot
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Signaling Pathways in Anticancer Activity
Carbonic Anhydrase IX (CA IX) Inhibition:
Certain sulfonamide derivatives are known to inhibit carbonic anhydrase IX, an enzyme overexpressed in many hypoxic tumors.[6][7][8][9][10] CA IX plays a crucial role in maintaining the pH homeostasis of cancer cells, allowing them to survive and proliferate in the acidic tumor microenvironment.[6][10] Inhibition of CA IX leads to intracellular acidification and subsequent apoptosis.[6]
dot
Caption: Inhibition of Carbonic Anhydrase IX by sulfonamide derivatives leading to apoptosis.
PI3K/mTOR Pathway Inhibition:
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11][12][13][14][15] Some sulfonamide derivatives have been identified as dual inhibitors of PI3K and mTOR, effectively blocking this pro-survival pathway and inducing apoptosis in cancer cells.[11][12]
dot
Caption: Dual inhibition of the PI3K/mTOR signaling pathway by sulfonamide derivatives.
Antibacterial Activity
Derivatives of 4-chlorobenzenesulfonamide have also shown significant promise as antibacterial agents. Their mechanism of action often involves the inhibition of essential bacterial enzymes, such as dihydropteroate synthase, which is crucial for folate synthesis.
Quantitative Antibacterial Activity Data (MIC in µg/mL):
| Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| 4-chloro-3-nitrophenylthiourea 11 | 0.5-2 | - | - | - | [16] |
| 4-chloro-3-nitrophenylthiourea 13 | 0.5-2 | - | - | - | [16] |
| Pyrazoline derivative 22 | - | 64 | - | >64 | [17] |
| Pyrazoline derivative 24 | - | - | - | - | [17] |
| Hydrazone derivative 5 | - | - | - | - | [17] |
Note: A dash (-) indicates that the data was not available in the cited sources.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Test compounds dissolved in DMSO
-
Standard antibiotic (e.g., Ciprofloxacin)
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the test compounds and the standard antibiotic in the growth medium in a 96-well plate.
-
Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be done by visual inspection or by measuring the optical density at 600 nm.
dot
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with significant potential in the development of novel therapeutic agents. The diverse biological activities, particularly in the areas of oncology and infectious diseases, warrant further investigation. Future research should focus on the synthesis of new derivatives with improved potency and selectivity, as well as in-depth studies to elucidate their mechanisms of action and evaluate their in vivo efficacy and safety profiles. The structure-activity relationship data presented in this guide can serve as a foundation for the rational design of next-generation drug candidates based on this versatile chemical scaffold.
References
- 1. Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. musechem.com [musechem.com]
- 15. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. turkjps.org [turkjps.org]
A Comprehensive Review of 4-Chloro-2-methoxybenzenesulfonamide and its Derivatives in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the available scientific literature concerning 4-Chloro-2-methoxybenzenesulfonamide and its structurally related derivatives. Due to the limited direct research on this compound, this paper focuses on synthesizing data from closely related benzenesulfonamide compounds to offer insights into its potential synthesis, biological activities, and mechanisms of action.
Chemical and Physical Properties
This compound is a chemical compound with the molecular formula C7H8ClNO3S.[1] It belongs to the class of sulfonamides, which are characterized by a sulfonyl group connected to an amine group.
| Property | Value | Source |
| Molecular Formula | C7H8ClNO3S | [1] |
| Molecular Weight | 221.66 g/mol | PubChem |
| InChI | InChI=1S/C7H8ClNO3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | [1] |
| InChIKey | ZKVAHGNYNOAZDH-UHFFFAOYSA-N | [1] |
| Canonical SMILES | COC1=C(C=CC(=C1)Cl)S(=O)(=O)N | [1] |
Synthesis of Benzenesulfonamide Derivatives
General Experimental Protocol: Chlorosulfonation and Amination
A common method for the synthesis of benzenesulfonamides involves a two-step process:
-
Chlorosulfonation: The substituted benzene (in this case, 3-chloroanisole) is reacted with chlorosulfonic acid, often in a suitable solvent like chloroform or dichloromethane, at a controlled temperature (typically 0 °C to room temperature). This reaction introduces the sulfonyl chloride group onto the aromatic ring.
-
Amination: The resulting benzenesulfonyl chloride is then reacted with an amine (in the case of the parent sulfonamide, ammonia or an ammonia source) to form the sulfonamide.
Example Protocol derived from related syntheses: [2][3]
-
Step 1: Synthesis of 4-Chloro-2-methoxybenzenesulfonyl chloride
-
To a stirred solution of 3-chloroanisole in chloroform at 0 °C, chlorosulfonic acid is added dropwise.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time.
-
The reaction is then quenched by carefully pouring it onto crushed ice.
-
The organic layer is separated, washed with cold water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 4-Chloro-2-methoxybenzenesulfonyl chloride.
-
-
Step 2: Synthesis of this compound
-
The crude 4-Chloro-2-methoxybenzenesulfonyl chloride is dissolved in a suitable solvent (e.g., acetone or THF).
-
The solution is then added dropwise to a stirred, cooled (0 °C) aqueous solution of ammonia.
-
The reaction mixture is stirred for a period to allow for the completion of the reaction.
-
The resulting solid precipitate, this compound, is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.
-
Figure 1: General synthetic workflow for this compound.
Biological Activities of Related Benzenesulfonamide Derivatives
While specific biological data for this compound is lacking, research on structurally similar compounds suggests potential therapeutic applications, particularly in the areas of anticancer and antimicrobial activities.
Anticancer Activity
Numerous studies have reported the anticancer properties of benzenesulfonamide derivatives. For instance, chalcone derivatives containing a 2,4-dichlorobenzenesulfonamide moiety have demonstrated notable anticancer effects on various human cancer cell lines.[4] Another study on 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives, which share the chlorobenzenesulfonyl core, revealed cytotoxic activity against breast (MCF-7), cervical (HeLa), and colon (HCT-116) cancer cells.
Table of Anticancer Activity for Related Benzenesulfonamide Derivatives
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides | HeLa, HL-60, AGS | Not specified | [4] |
| 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-...-guanidine derivatives | MCF-7, HeLa, HCT-116 | 8 - >50 | |
| Chalcone–sulfonamide hybrids | K-562 (leukemia) | <10 | [4] |
| Chalcone derivatives with chlorophenylacryloyl moiety | K-562, HCT-116, LOX IMVI, MCF-7 | 0.57 - 2.77 | [4] |
Antimicrobial Activity
Derivatives of 4-chloro-2-mercaptobenzenesulfonamide have been synthesized and screened for their antibacterial activity, with some compounds showing promising activity against anaerobic Gram-positive bacteria strains.[5] The evaluation of antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table of Antibacterial Activity for 4-chloro-2-mercaptobenzenesulfonamide Derivatives
| Bacterial Strain | Activity | Reference |
| Anaerobic Gram-positive bacteria | Promising | [5] |
Potential Mechanisms of Action
The precise mechanism of action for this compound is unknown. However, based on the activities of related sulfonamide derivatives, several potential pathways can be hypothesized.
Inhibition of Carbonic Anhydrases
A well-established mechanism for many sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Some 4-chloro-3-sulfamoyl benzenecarboxamides have shown high affinity for CA isozymes.[6] Inhibition of these enzymes can have therapeutic effects in conditions like glaucoma.
Induction of Apoptosis in Cancer Cells
Several studies on anticancer sulfonamide derivatives suggest that they can induce apoptosis (programmed cell death) in cancer cells.[4] This is a common mechanism for many chemotherapeutic agents. The signaling pathways leading to apoptosis can be complex and may involve the activation of caspases and modulation of Bcl-2 family proteins.
Figure 2: A simplified potential signaling pathway for apoptosis induction by anticancer sulfonamides.
Conclusion and Future Directions
While direct research on this compound is limited, the available literature on its structural analogs provides a valuable foundation for future investigation. The synthetic route is likely achievable through standard chlorosulfonation and amination reactions. The biological profile of related compounds suggests that this compound may possess anticancer and antimicrobial properties.
Future research should focus on the following areas:
-
Synthesis and Characterization: Development and optimization of a specific synthetic protocol for this compound and its full analytical characterization.
-
Biological Screening: Comprehensive in vitro screening of the compound against a panel of cancer cell lines and microbial strains to determine its cytotoxic and antimicrobial potential.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound to understand its mode of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to identify key structural features required for optimal biological activity.
This in-depth guide, by consolidating information from related compounds, aims to stimulate and guide further research into the therapeutic potential of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Novel Plant Extracts and Compounds from Adenosma bracteosum (Bonati) in Human Lung and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chloro-2-methoxybenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-Chloro-2-methoxybenzenesulfonamide and its derivatives. This class of compounds holds significant potential in medicinal chemistry, with demonstrated activities including antibacterial and anticancer effects.[1][2] This document outlines the primary synthetic routes, key experimental procedures, and data presentation to facilitate research and development in this area.
Overview of Synthetic Strategy
The synthesis of this compound derivatives typically follows a two-step process. The first step involves the chlorosulfonation of a substituted anisole to form the key intermediate, 4-chloro-2-methoxybenzenesulfonyl chloride. The subsequent step is the reaction of this sulfonyl chloride with a suitable amine to yield the desired sulfonamide derivative.
Experimental Protocols
Synthesis of 4-Chloro-2-methoxybenzenesulfonyl Chloride (Intermediate)
This protocol is based on the general method for the chlorosulfonation of aromatic compounds.[3]
Materials:
-
3-Chloroanisole
-
Chlorosulfonic acid
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloroanisole (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add chlorosulfonic acid (3 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-2-methoxybenzenesulfonyl chloride. The crude product can be used in the next step without further purification.
General Protocol for the Synthesis of this compound Derivatives
This protocol describes the reaction of 4-chloro-2-methoxybenzenesulfonyl chloride with a primary or secondary amine.[1]
Materials:
-
4-Chloro-2-methoxybenzenesulfonyl chloride
-
Amine (primary or secondary, 1.2 equivalents)
-
Triethylamine (TEA) or Pyridine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C.
-
Add a solution of 4-chloro-2-methoxybenzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane dropwise to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound derivative.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of benzenesulfonamide derivatives. Note that specific yields and spectral data will vary depending on the specific amine used.
Table 1: Synthesis of N-substituted 2-alkythio-4-chloro-benzenesulfonamide Derivatives [4]
| Compound | R | Yield (%) | 1H NMR (δ, ppm) |
| 8 | Imidazole | 65 | 11.29 (s, 1H, NH), 8.83 (s, 1H, NH), 8.06 (d, J = 2.1 Hz, 1H, H-6), 7.74 (d, J = 8.4 Hz, 1H, H-3), 7.59 (d, J = 1.4 Hz, 1H, H-5), 7.40 (d, J = 1.4 Hz, 1H, H-4), 4.82 (s, 2H, CH2), 2.37 (s, 3H, CH3) |
| 11 | Imidazole | 72 | 10.22 (s, 1H, NH), 8.73 (s, 1H, NH), 7.44 (d, J = 8.5 Hz, 1H, H-3), 7.28 (d, J = 1.4 Hz, 1H, H-5), 7.28 (d, J = 1.4 Hz, 1H, H-4), 4.01 (s, 2H, CH2), 2.32 (s, 3H, CH3) |
Table 2: Anticancer Activity of N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines [5][6]
| Compound | Cell Line | IC50 (µM) |
| Derivative 1 | MCF-7 | 2.5 - 5 |
| Derivative 1 | HCT-116 | 2.5 - 5 |
| Derivative 1 | HeLa | 5 - 17 |
| Derivative 2 | MCF-7 | 2.5 - 5 |
| Derivative 2 | HCT-116 | 2.5 - 5 |
| Derivative 2 | HeLa | 5 - 17 |
Visualizations
Synthetic Workflow
Caption: General synthetic workflow for this compound derivatives.
Carbonic Anhydrase Inhibition Pathway
Many sulfonamide derivatives are known to be potent inhibitors of carbonic anhydrases (CAs), enzymes that play a crucial role in various physiological processes, including pH regulation and tumorigenesis. Inhibition of tumor-associated CA isoforms, such as CA IX, is a promising strategy for cancer therapy.
Caption: Inhibition of Carbonic Anhydrase IX by sulfonamide derivatives in tumor cells.
References
Application Notes and Protocols for 4-Chloro-2-methoxybenzenesulfonamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-chloro-2-methoxybenzenesulfonamide as a versatile building block in organic synthesis, with a particular focus on its application in the development of biologically active compounds. Detailed experimental protocols for key transformations are provided to facilitate its use in the laboratory.
Introduction
This compound is a valuable bifunctional molecule incorporating a reactive sulfonamide group and a substituted aromatic ring. The presence of the chloro and methoxy substituents on the benzene ring influences its reactivity and provides opportunities for further functionalization, making it an attractive starting material for the synthesis of a diverse range of organic compounds. Its utility is particularly notable in the construction of heterocyclic systems and in the development of novel therapeutic agents, especially in the field of oncology.
Key Applications
The primary application of this compound in organic synthesis is as a scaffold for the generation of libraries of compounds for biological screening. The sulfonamide moiety can be readily N-functionalized, while the aromatic ring can participate in various cross-coupling reactions.
Synthesis of Anticancer Agents
Derivatives of chloro-substituted benzenesulfonamides have shown significant potential as anticancer agents. While direct examples utilizing the 2-methoxy derivative are still emerging, the analogous 4-chloro-2-mercapto-5-methylbenzenesulfonamide has been used to synthesize compounds with potent antitumor activity.[1][2] These compounds often act by inhibiting key cellular processes in cancer cells. The general strategy involves the derivatization of the sulfonamide nitrogen with various pharmacophores. For instance, reaction with chalcones can lead to benzenesulfonylaminoguanidine derivatives with pro-apoptotic activity.[3]
Synthesis of Biologically Active Heterocycles
The sulfonamide group can be used as a handle to introduce the 4-chloro-2-methoxyphenyl moiety into various heterocyclic systems. These heterocyclic sulfonamides are of great interest in medicinal chemistry due to their prevalence in a wide range of clinically used drugs. Microwave-assisted synthesis has been shown to be an efficient method for the preparation of various heterocyclic compounds.
N-Functionalization via Alkylation and Arylation
The nitrogen atom of the sulfonamide is nucleophilic and can be readily alkylated or arylated to introduce a wide range of substituents. N-alkylation can be achieved using various alkyl halides under basic conditions.[4] For N-arylation, modern cross-coupling methodologies, such as the Suzuki-Miyaura coupling, offer a powerful tool for the formation of C-N bonds.[5][6][7][8][9]
Experimental Protocols
The following are detailed protocols for key synthetic transformations involving this compound.
Protocol 1: General Procedure for N-Alkylation
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide in the presence of a base.
dot
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Quantitative Data (Representative):
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | K₂CO₃ | DMF | 80 | 4 | 85 |
| Ethyl iodide | NaH | THF | 60 | 6 | 78 |
Protocol 2: Suzuki-Miyaura Cross-Coupling for N-Arylation
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
dot
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene and Water (or Dioxane/Water)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and water (e.g., 4:1 v/v) to the flask.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data (Representative):
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |
| 4-Tolylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 90 | 10 | 82 |
Potential Signaling Pathways for Drug Development
Derivatives of benzenesulfonamides are known to interact with a variety of biological targets. While the specific pathways modulated by this compound derivatives require experimental validation, related compounds have shown activity against carbonic anhydrases and various kinases, suggesting potential applications in oncology and other therapeutic areas.
dot
Conclusion
This compound is a readily available and highly versatile building block for organic synthesis. Its utility in the construction of diverse molecular scaffolds, particularly those with potential biological activity, makes it a valuable tool for researchers in medicinal chemistry and drug discovery. The provided protocols offer a starting point for the exploration of its synthetic potential.
References
- 1. Synthesis of a new series of 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives with potential antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 4-Chloro-2-methoxybenzenesulfonamide as a Versatile Building Block for Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-chloro-2-methoxybenzenesulfonamide as a foundational scaffold for the synthesis of novel compounds with significant therapeutic potential. The inherent structural features of this building block, including the reactive sulfonamide group, the electron-rich methoxy-substituted benzene ring, and the strategically positioned chloro substituent, make it an ideal starting point for developing a diverse range of biologically active molecules. This document outlines synthetic strategies, presents key biological activity data, and provides detailed experimental protocols for the synthesis and evaluation of new chemical entities derived from this versatile precursor.
Introduction to this compound in Drug Discovery
This compound is a valuable starting material in medicinal chemistry due to its amenability to a variety of chemical transformations. The sulfonamide moiety can be readily derivatized to introduce diverse functional groups, allowing for the fine-tuning of physicochemical properties and biological activity. The chloro and methoxy groups on the benzene ring influence the molecule's electronic and steric properties, which can be crucial for optimizing interactions with biological targets.[1][2] Derivatives of this and structurally related benzenesulfonamides have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and enzyme inhibitory effects.
Synthetic Pathways and Key Reactions
The primary reactive site of this compound for the introduction of chemical diversity is the sulfonamide nitrogen. Nucleophilic substitution reactions at this position allow for the facile introduction of a wide array of side chains. Furthermore, the aromatic ring can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds and construct more complex molecular architectures.
A general synthetic workflow for the derivatization of benzenesulfonamide scaffolds is depicted below. This often involves the reaction of the sulfonamide with various amines, phenols, or other nucleophiles, frequently under basic conditions or with a suitable coupling agent.
Applications in the Development of Novel Therapeutics
Anticancer Agents
Derivatives of structurally similar sulfonamides have shown significant promise as anticancer agents. These compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspase cascades and the disruption of the mitochondrial membrane potential.
Table 1: Anticancer Activity of Benzenesulfonamide Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Chalcone-Sulfonamide Hybrids | AGS (Gastric Adenocarcinoma) | IC50 | 0.89 - 9.63 | [3] |
| 3-Arylpropylideneamino-guanidines | HCT-116 (Colon Cancer) | IC50 | 8 - 10 | [1][4] |
| 3-Arylpropylideneamino-guanidines | MCF-7 (Breast Cancer) | IC50 | ~12.7 | [1][4] |
| N-Substituted Guanidines | MCF-7 (Breast Cancer) | IC50 | 2.5 - 5 | [5] |
| N-Substituted Guanidines | HCT-116 (Colon Cancer) | IC50 | 2.5 - 5 | [5] |
The induction of apoptosis is a key mechanism for many anticancer drugs. The diagram below illustrates a simplified representation of the intrinsic and extrinsic apoptotic pathways that can be activated by bioactive sulfonamide derivatives.
Enzyme Inhibitors
Benzenesulfonamide derivatives are well-established inhibitors of various enzymes, most notably carbonic anhydrases (CAs).[6] By targeting specific enzyme isoforms, these compounds can be developed for a range of therapeutic applications, including the treatment of glaucoma, epilepsy, and certain types of cancer. The inhibitory activity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Table 2: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives
| Compound Class | Enzyme Isoform | Activity Metric | Value (nM) | Reference |
| 4-(2-substituted hydrazinyl)benzenesulfonamides | hCA I | Ki | 1.79 - 2.73 | [7] |
| 4-(2-substituted hydrazinyl)benzenesulfonamides | hCA II | Ki | 1.72 - 11.64 | [7] |
| Benzenesulfonamides with 1,3,5-triazine linkers | hCA IX | Ki | 38.8 | [6] |
Experimental Protocols
The following protocols are generalized procedures based on the synthesis of structurally related benzenesulfonamide derivatives and should be adapted and optimized for specific target molecules.
General Procedure for the Synthesis of N-Substituted-4-chloro-2-methoxybenzenesulfonamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.1 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine) (1.2 equivalents)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution and stir for 10 minutes at room temperature.
-
Add the amine to the reaction mixture and continue stirring at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction may require heating to proceed to completion.
-
Once the reaction is complete, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system to afford the desired N-substituted-4-chloro-2-methoxybenzenesulfonamide.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, AGS)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of the synthesized compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for another 2-4 hours, allowing the viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic synthesis of Tamsulosin - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02047B [pubs.rsc.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]
- 7. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents [patents.google.com]
Application Notes and Protocols for X-ray Crystallography of Sulfonamide Compounds
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for determining the three-dimensional structure of sulfonamide compounds using single-crystal X-ray crystallography. Sulfonamides are a critical class of compounds in medicinal chemistry, and understanding their precise molecular geometry is essential for structure-activity relationship (SAR) studies and rational drug design.
Introduction
Single-crystal X-ray diffraction is a powerful analytical technique that provides unambiguous determination of the three-dimensional atomic arrangement of a molecule.[1][2] For sulfonamide-based compounds, this technique is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which govern crystal packing and can influence physicochemical properties like solubility and stability.[3][4] This protocol outlines the key steps from crystal growth to final structure validation.
Experimental Protocols
Synthesis and Purification of Sulfonamide Compound
The initial step involves the synthesis of the target sulfonamide compound. A common synthetic route involves the reaction of a substituted aniline with a sulfonyl chloride, followed by appropriate workup and purification.[5][6]
Protocol:
-
Synthesis: Synthesize the sulfonamide derivative using established chemical methods. For example, reacting 4-nitrobenzenesulphonylchloride with an appropriate amine precursor.[6]
-
Purification: Purify the crude product to the highest possible degree (>98%) using techniques such as column chromatography or recrystallization. Purity is critical for successful crystallization.
-
Characterization: Confirm the identity and purity of the compound using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[6]
Crystal Growth of Sulfonamide Compounds
Growing high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is crucial and may require extensive screening. Sulfonamides, with their hydrogen bond donor and acceptor capabilities, can form various packing arrangements.[3][7]
Common Crystallization Techniques:
-
Slow Evaporation: This is the most common and straightforward method.[6]
-
Dissolve the purified sulfonamide compound in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. Common solvents include methanol, ethanol, acetonitrile, and acetone, sometimes in combination with water.[4][6]
-
Loosely cap the vial or beaker to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
Monitor the vial for the formation of single crystals.
-
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Prepare a concentrated solution of the sulfonamide in a suitable solvent.
-
Place a drop of this solution on a siliconized glass slide (hanging drop) or in a small well (sitting drop).
-
The slide or well is then placed in a sealed chamber containing a reservoir of a less soluble "precipitant" solvent.
-
Over time, the precipitant vapor diffuses into the drop, reducing the solubility of the sulfonamide and promoting crystallization.
-
-
Liquid-Assisted Grinding: This technique can be effective for producing multicomponent crystals (cocrystals or salts).[4]
-
Combine the sulfonamide with a coformer in a mortar.
-
Add a small amount of a solvent (e.g., acetonitrile).
-
Grind the mixture with a pestle for a set period (e.g., 30-60 minutes). The resulting powder can then be analyzed.
-
Crystal Selection: Once crystals have formed, select a suitable specimen for diffraction analysis. An ideal crystal should be clear, have well-defined faces, and be free of cracks or defects. The typical size requirement is between 20 µm and 0.5 mm in all dimensions.[1]
X-ray Diffraction Data Collection
Data collection is performed using a single-crystal X-ray diffractometer, which can be equipped with different X-ray sources (e.g., Mo or Cu).[1]
Protocol:
-
Mounting: Carefully mount the selected crystal on a goniometer head using a cryo-loop and a small amount of cryo-protectant oil (e.g., Paratone-N).
-
Cooling: Cool the crystal to a low temperature (typically 100 K) using a cryostream cooler. This minimizes thermal motion of the atoms and reduces radiation damage.[1]
-
Centering: Center the crystal in the X-ray beam.
-
Unit Cell Determination: Collect a few initial diffraction images to determine the unit cell parameters and crystal system.
-
Data Collection Strategy: Based on the crystal's symmetry, devise a data collection strategy to measure a complete and redundant set of diffraction intensities. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Integration and Scaling: After data collection, the raw diffraction images are processed. The intensities of the diffraction spots are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and scaled.
Structure Solution and Refinement
The final step is to solve the crystal structure and refine the atomic model against the collected diffraction data.
Protocol:
-
Structure Solution: The phase problem is solved using either direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the atoms in the asymmetric unit.
-
Model Building: An initial molecular model is built into the electron density map.
-
Structure Refinement: The atomic coordinates, displacement parameters (describing thermal motion), and other model parameters are refined using a least-squares minimization algorithm. The goal is to improve the agreement between the observed diffraction data and the data calculated from the model. This agreement is monitored by the R-factor (R1).
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using software tools like CHECKCIF to ensure that the model is chemically and crystallographically sound.
Data Presentation
The quality of a crystal structure is assessed by several key parameters. The following tables summarize typical values obtained during the crystallographic analysis of small molecules, including sulfonamides.
Table 1: Typical Crystal and Data Collection Parameters
| Parameter | Typical Value/Range | Description |
| Crystal System | Monoclinic, Orthorhombic, Triclinic | Describes the symmetry of the unit cell. |
| Space Group | e.g., P2₁/c, P-1, P2₁ | Describes the symmetry operations within the unit cell. |
| Crystal Size | 0.02 - 0.5 mm | The physical dimensions of the crystal used for data collection.[1] |
| X-ray Source | Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.5418 Å) | The wavelength of X-rays used for the experiment.[1] |
| Temperature | 100 - 150 K | The temperature at which data was collected. |
| Resolution (Å) | < 0.85 Å | A measure of the level of detail in the electron density map. |
| Completeness (%) | > 95% | The percentage of unique reflections measured.[8] |
| Redundancy | > 2.0 | The average number of times each unique reflection was measured.[8] |
Table 2: Typical Structure Refinement Statistics
| Parameter | Typical Value/Range | Description |
| R1 (final) | < 0.05 (for I > 2σ(I)) | A measure of the agreement between the observed and calculated structure factor amplitudes. A lower value indicates a better fit.[8] |
| wR2 (all data) | < 0.15 | A weighted R-factor based on all data. |
| Goodness-of-Fit (GooF) | ~ 1.0 | Should be close to 1 for a good refinement. |
| Flack Parameter | ~ 0.0 (for chiral structures) | Used to determine the absolute structure of chiral molecules.[8] |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the X-ray crystallography process for sulfonamide compounds.
Caption: Overall workflow for sulfonamide X-ray crystallography.
Caption: Decision workflow for sulfonamide crystal growth.
References
- 1. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 2. rigaku.com [rigaku.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. excillum.com [excillum.com]
Application Notes and Protocols for High-Throughput Screening Assays Involving Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for high-throughput screening (HTS) assays involving sulfonamide-based compounds. The information is intended to guide researchers in the discovery and development of novel therapeutics targeting key enzymes such as carbonic anhydrases, dihydrofolate reductase, and the nuclear receptor ROR-gamma-t.
High-Throughput Screening of Sulfonamide Inhibitors for Carbonic Anhydrase
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] They are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[3][4] Dysregulation of CA activity is implicated in various diseases, making them attractive drug targets.[3] Sulfonamides are a well-established class of potent CA inhibitors.[1]
Signaling Pathway and Mechanism of Action
The catalytic mechanism of CAs involves a zinc-hydroxide species that performs a nucleophilic attack on a carbon dioxide molecule. The resulting bicarbonate is then displaced by a water molecule, regenerating the zinc-bound hydroxide for the next catalytic cycle. Sulfonamides inhibit CAs by coordinating to the active site zinc ion, mimicking the transition state of the CO2 hydration reaction.
Experimental Workflow for HTS
A typical HTS workflow for identifying novel sulfonamide inhibitors of carbonic anhydrase involves a primary screen of a large compound library at a single concentration, followed by secondary screens to confirm hits and determine their potency.
Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms by Sulfonamides
The following table summarizes the inhibitory activity (Ki) of various sulfonamide compounds against different human carbonic anhydrase (hCA) isoforms.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | [4] |
| Hydrazonosulfonamide 8 | 105 | 1.2 | 8.5 | 15.2 | [4] |
| Hydrazonosulfonamide 9 | 98.6 | 0.9 | 7.9 | 12.4 | [4] |
| Hydrazonosulfonamide 10 | 112 | 1.5 | 9.1 | 18.6 | [4] |
| Hydrazonosulfonamide 11 | 121 | 1.8 | 10.3 | 21.7 | [4] |
| Hydrazonosulfonamide 19 | 88.4 | 0.8 | 6.5 | 11.9 | [4] |
| Hydrazonosulfonamide 24 | 95.2 | 1.1 | 7.2 | 14.3 | [4] |
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay
This protocol is adapted from established methods for measuring CA-catalyzed CO₂ hydration.[5][6]
Materials:
-
Stopped-flow spectrophotometer
-
CO₂-saturated water (substrate solution)
-
Buffer solution (e.g., 20 mM HEPES or Trizma, pH 7.4)
-
Purified carbonic anhydrase isoform
-
Sulfonamide inhibitor stock solutions (in DMSO)
-
pH indicator (e.g., p-nitrophenol)
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the purified CA isoform in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme.
-
Inhibitor Preparation: Prepare serial dilutions of the sulfonamide compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Assay Execution: a. Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C). b. Load one syringe with the CO₂-saturated water and the other with the enzyme solution (containing the inhibitor and pH indicator). c. Rapidly mix the contents of the two syringes. The hydration of CO₂ to bicarbonate and H⁺ will cause a pH change, which is monitored by the change in absorbance of the pH indicator. d. Record the initial rate of the reaction.
-
Data Analysis: a. Determine the initial velocity of the reaction from the linear phase of the absorbance change. b. Plot the initial velocity against the inhibitor concentration. c. Calculate the IC₅₀ value by fitting the data to a suitable dose-response curve. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
High-Throughput Screening of Sulfonamide Inhibitors for Dihydrofolate Reductase
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[7] Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids.[8] Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a key target for antimicrobial and anticancer drugs.[7] Sulfonamides can act as inhibitors of dihydropteroate synthase (DHPS), an upstream enzyme in the same pathway, and their combination with DHFR inhibitors can lead to synergistic effects.[9]
Folate Biosynthesis Pathway
The folate biosynthesis pathway is essential for cellular replication. Sulfonamides typically inhibit DHPS, while other antifolates like methotrexate target DHFR.
References
- 1. the-orphan-nuclear-receptor-ror-t-directs-the-differentiation-program-of-proinflammatory-il-17-t-helper-cells - Ask this paper | Bohrium [bohrium.com]
- 2. Frontiers | Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism [frontiersin.org]
- 3. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. KEGG PATHWAY: Folate biosynthesis - Reference pathway [kegg.jp]
Application Notes & Protocols for the Quantification of 4-Chloro-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Chloro-2-methoxybenzenesulfonamide. The methods described herein are based on established analytical techniques for sulfonamide compounds and can be adapted and validated for specific research and quality control applications.
Introduction
This compound is a sulfonamide derivative of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is essential for various applications, including impurity profiling, stability studies, and quality control of drug substances and products. This document outlines three common analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Analytical Methods and Data
The following tables summarize the quantitative data and key parameters for the analytical methods. These values are representative for sulfonamide analysis and should be established and validated for the specific laboratory conditions and matrices.
Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters
| Parameter | Typical Value/Range |
| Column | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a buffer (e.g., phosphate or acetate buffer, pH 3-7) in a gradient or isocratic elution. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength determined by the UV spectrum of the compound (typically around 230-280 nm). |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Recovery | 98 - 102% |
| Precision (%RSD) | < 2% |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters
| Parameter | Typical Value/Range |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Temperature gradient (e.g., start at 100 °C, ramp to 280 °C) |
| Derivatization | Required to increase volatility (e.g., methylation with diazomethane or silylation with BSTFA). |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole |
| Limit of Detection (LOD) | 0.01 - 0.05 ppm |
| Limit of Quantification (LOQ) | 0.03 - 0.15 ppm |
Table 3: UV-Vis Spectrophotometry Method Parameters
| Parameter | Typical Value/Range |
| Solvent | Methanol or Ethanol |
| Wavelength of Max. Abs. (λmax) | To be determined (typically in the UV range) |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a general method for the quantification of this compound using reverse-phase HPLC with UV detection.
3.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
3.1.2. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
3.1.3. Preparation of Solutions
-
Mobile Phase A: Prepare a 20 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.1 - 10 µg/mL).
3.1.4. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: Monitor at the λmax of this compound.
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-20 min: Gradient to 30% A, 70% B
-
20-25 min: Hold at 30% A, 70% B
-
25-26 min: Gradient back to 90% A, 10% B
-
26-30 min: Hold at 90% A, 10% B for equilibration
-
3.1.5. Analysis
-
Inject the prepared calibration standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Prepare the sample solution by accurately weighing the sample, dissolving it in a suitable solvent, and diluting it to fall within the calibration range.
-
Inject the sample solution and determine the concentration of this compound from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general procedure for the quantification of this compound using GC-MS after a derivatization step.
3.2.1. Materials and Reagents
-
This compound reference standard
-
Derivatizing agent (e.g., Diazomethane solution or N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Ethyl acetate (GC grade)
-
Methanol (anhydrous)
3.2.2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
3.2.3. Derivatization Procedure (Example with Diazomethane)
-
Caution: Diazomethane is explosive and toxic. This procedure should be performed in a well-ventilated fume hood by experienced personnel.
-
Accurately weigh the sample or standard into a vial.
-
Dissolve in a small amount of methanol.
-
Add an ethereal solution of diazomethane dropwise until a faint yellow color persists.
-
Allow the reaction to proceed for 10-15 minutes.
-
Gently evaporate the excess diazomethane and solvent under a stream of nitrogen.
-
Reconstitute the residue in ethyl acetate for GC-MS analysis.
3.2.4. GC-MS Conditions
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 270 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Mode: Full scan (e.g., m/z 50-400) or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of the derivatized analyte.
3.2.5. Analysis
-
Prepare a series of calibration standards of the derivatized this compound.
-
Inject the standards to create a calibration curve based on the peak area of a characteristic ion.
-
Derivatize the sample and inject it into the GC-MS system.
-
Quantify the analyte in the sample using the calibration curve.
UV-Vis Spectrophotometry Protocol
This is a simpler, but potentially less specific, method for quantification.
3.3.1. Materials and Reagents
-
This compound reference standard
-
Methanol (spectroscopic grade) or other suitable transparent solvent.
3.3.2. Instrumentation
-
UV-Vis Spectrophotometer
3.3.3. Procedure
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Standard Solutions: Prepare a stock solution of the reference standard (e.g., 100 µg/mL in methanol). From the stock solution, prepare a series of dilutions to create calibration standards with concentrations spanning the expected range of the samples.
-
Calibration Curve: Measure the absorbance of each calibration standard at the predetermined λmax, using the solvent as a blank. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution by dissolving an accurately weighed amount of the sample in the solvent and diluting it to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the sample solution at λmax.
-
Calculation: Determine the concentration of this compound in the sample solution from the calibration curve.
Diagrams
Application Notes and Protocols: 4-Chloro-2-methoxybenzenesulfonamide Derivatives in Medicinal Chemistry
Introduction
While 4-chloro-2-methoxybenzenesulfonamide itself is a simple scaffold, its derivatives, particularly those incorporating a mercapto group at the 2-position (4-chloro-2-mercaptobenzenesulfonamide), have emerged as a versatile platform in medicinal chemistry. These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This document provides an overview of the key applications, quantitative biological data, and relevant experimental protocols for researchers and drug development professionals interested in this chemical series.
Anticancer Applications
Derivatives of the 4-chloro-benzenesulfonamide scaffold have shown significant potential as anticancer agents, exhibiting cytotoxic activity against a range of human tumor cell lines.
Quantitative Data: Anticancer Activity
| Compound ID | Cancer Cell Line | Activity Parameter | Value (µM) | Reference |
| 3l | Leukemia (SR) | GI50 | 0.3 - 0.9 | [1] |
| Melanoma (SK-MEL-5) | GI50 | 0.3 - 0.9 | [1] | |
| CNS Cancer (SF-539) | GI50 | 0.3 - 0.9 | [1] | |
| Ovarian Cancer (OVCAR-3, OVCAR-4) | GI50 | 0.3 - 0.9 | [1] | |
| Breast Cancer (MDA-MB-231/ACTT) | GI50 | 0.3 - 0.9 | [1] | |
| 8 | Renal Cancer (A498) | GI50 | < 0.01 | [1] |
| Renal Cancer (A498) | TGI | 2.3 | [1] | |
| Renal Cancer (A498) | LC50 | 35.7 | [1] | |
| 4, 10, 12 | Liver Cancer (HepG2) | IC50 | More active than doxorubicin | [2] |
| N/A | Breast Cancer (MCF-7) | IC50 | 2.5 - 5 | [3] |
| Colon Cancer (HCT-116) | IC50 | 2.5 - 5 | [3] | |
| Cervical Cancer (HeLa) | IC50 | 5 - 17 | [3] |
Experimental Protocols
General Synthesis of 4-Chloro-2-mercaptobenzenesulfonamide Derivatives
A common synthetic route involves the reaction of N-(benzenesulfonyl)cyanamide potassium salts with corresponding hydrazinecarbodithioic acid esters or other appropriate nucleophiles.[4]
-
Materials: N-(benzenesulfonyl)cyanamide potassium salts, hydrazinecarbodithioic acid esters, methyl 3-aminothiophene-2-carboxylate, methyl 2-aminobenzoate, 2-aminophenol, or 2-aminothiophenol, appropriate solvents.
-
Procedure:
-
Dissolve the N-(benzenesulfonyl)cyanamide potassium salt in a suitable solvent.
-
Add the corresponding nucleophile (e.g., hydrazinecarbodithioic acid ester) to the solution.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic activity of the synthesized compounds against various cancer cell lines.
-
Materials: Human tumor cell lines (e.g., MCF-7, HCT-116, HeLa), RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[3]
-
Workflow Diagram
References
- 1. Synthesis of a new series of 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives with potential antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-methoxybenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Chloro-2-methoxybenzenesulfonamide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, which is typically a two-step process: chlorosulfonation of 2-chloroanisole followed by ammonolysis of the resulting sulfonyl chloride.
Step 1: Chlorosulfonation of 2-Chloroanisole
Q1: My yield of 4-Chloro-2-methoxybenzenesulfonyl chloride is low. What are the potential causes and solutions?
A1: Low yields in the chlorosulfonation step can arise from several factors. Here are the most common issues and how to address them:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction time is adequate. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider a modest increase in reaction time or temperature if starting material is still present.
-
-
Suboptimal Temperature: The reaction temperature is critical.
-
Solution: Maintain a low temperature (typically 0-10 °C) during the addition of 2-chloroanisole to chlorosulfonic acid to minimize side reactions. After the addition is complete, a slight increase in temperature (e.g., to room temperature) may be required to drive the reaction to completion.
-
-
Hydrolysis of the Product: The intermediate sulfonyl chloride is sensitive to moisture.
-
Solution: Use anhydrous conditions, including dry glassware and solvents. The work-up should be performed promptly and at low temperatures to minimize contact time with water.
-
-
Formation of Isomeric Byproducts: The methoxy group is an ortho-, para-director. While the desired product is the 4-chloro-2-methoxy isomer, other isomers can form.
-
Solution: Precise temperature control during the addition of the substrate is crucial for regioselectivity. Running the reaction at the lower end of the recommended temperature range can improve the isomeric ratio.
-
Q2: I am observing multiple spots on my TLC plate after the chlorosulfonation reaction. What are these impurities?
A2: Besides the starting material and the desired product, common impurities include:
-
Isomeric Sulfonyl Chlorides: The primary byproduct is often the isomeric 2-chloro-4-methoxybenzenesulfonyl chloride. The separation of these isomers can be challenging and may require careful column chromatography.
-
Sulfonic Acid: Hydrolysis of the sulfonyl chloride product leads to the formation of the corresponding sulfonic acid. This can be identified by its different polarity on a TLC plate.
-
Di-sulfonated Products: Under harsh conditions, di-sulfonation of the aromatic ring can occur, leading to highly polar byproducts.
Step 2: Ammonolysis of 4-Chloro-2-methoxybenzenesulfonyl chloride
Q3: The yield of my final product, this compound, is low after the ammonolysis step. What can I do to improve it?
A3: Low yields in the ammonolysis step are often related to the following:
-
Hydrolysis of the Starting Material: The 4-Chloro-2-methoxybenzenesulfonyl chloride is susceptible to hydrolysis, which competes with the desired ammonolysis reaction.
-
Solution: Ensure that the reaction is performed with a sufficient excess of ammonia. Adding the sulfonyl chloride to a cold, concentrated solution of ammonia can favor the desired reaction over hydrolysis.
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Allow for a sufficient reaction time and monitor by TLC. Gentle warming might be necessary, but this can also increase the rate of hydrolysis.
-
-
Product Loss During Work-up: The sulfonamide product may have some solubility in the aqueous phase, leading to losses during extraction.
-
Solution: Saturate the aqueous layer with a salt like sodium chloride (brine) to decrease the product's solubility before extraction. Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery.
-
Q4: How can I minimize the formation of the sulfonic acid byproduct during ammonolysis?
A4: The formation of 4-chloro-2-methoxybenzenesulfonic acid is a common side reaction. To minimize its formation:
-
Temperature Control: Perform the ammonolysis at a low temperature (e.g., 0-5 °C) to slow down the rate of hydrolysis.
-
Concentration of Ammonia: Use a concentrated solution of aqueous ammonia or ammonia in an organic solvent to ensure a high concentration of the nucleophile.
-
Order of Addition: Add the sulfonyl chloride (dissolved in a suitable inert solvent) slowly to the cold ammonia solution. This ensures that the sulfonyl chloride is always in the presence of a large excess of ammonia.
Data Presentation: Yields in Analogous Reactions
Table 1: Representative Yields for Chlorosulfonation of Anisole Derivatives
| Starting Material | Chlorosulfonating Agent | Conditions | Product | Yield (%) |
| Anisole | Chlorosulfonic Acid | 0-5 °C, 2h | 4-Methoxybenzenesulfonyl chloride | ~90% |
| Acetanilide | Chlorosulfonic Acid | 15 °C then 60 °C, 2h | p-Acetaminobenzenesulfonyl chloride | 77-81%[1] |
| Benzene | Chlorosulfonic Acid | 20-25 °C, 3h | Benzenesulfonyl chloride | ~80% |
Table 2: Representative Yields for Ammonolysis of Arylsulfonyl Chlorides
| Starting Material | Aminating Agent | Conditions | Product | Yield (%) |
| Benzenesulfonyl chloride | Aqueous Ammonia | 0 °C to RT | Benzenesulfonamide | >90% |
| p-Toluenesulfonyl chloride | Aqueous Ammonia | 0 °C to RT | p-Toluenesulfonamide | >95% |
| 4-Chlorobenzenesulfonyl chloride | 2-Chloroaniline | Room Temperature | 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide | Not specified, but implied good yield[2] |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of this compound. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Chlorosulfonic acid is highly corrosive and reacts violently with water.
Protocol 1: Synthesis of 4-Chloro-2-methoxybenzenesulfonyl chloride
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place chlorosulfonic acid (4 equivalents).
-
Reaction: Cool the flask in an ice-salt bath to 0 °C. Slowly add 2-chloroanisole (1 equivalent) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it slowly warm to room temperature and stir for another 2-3 hours. Monitor the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate solvent system).
-
Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Drying: Dry the solid product under vacuum to obtain the crude 4-Chloro-2-methoxybenzenesulfonyl chloride. This can be used in the next step without further purification or can be recrystallized from a suitable solvent like a hexane/chloroform mixture if higher purity is required.
Protocol 2: Synthesis of this compound
-
Preparation: In a round-bottom flask, place a concentrated aqueous solution of ammonium hydroxide (at least 10 equivalents) and cool it to 0 °C in an ice bath.
-
Reaction: Dissolve the crude 4-Chloro-2-methoxybenzenesulfonyl chloride (1 equivalent) from the previous step in a minimal amount of a water-miscible solvent like acetone or tetrahydrofuran.
-
Addition: Add the solution of the sulfonyl chloride dropwise to the cold, vigorously stirred ammonia solution. A white precipitate of the sulfonamide should form.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Mandatory Visualizations
Synthesis Pathway for this compound
Caption: Synthetic route for this compound.
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Purification of 4-Chloro-2-methoxybenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Chloro-2-methoxybenzenesulfonamide. The information is presented in a question-and-answer format to directly address potential challenges during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The primary purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the required final purity.
Q2: What are the potential impurities in this compound synthesis?
A2: While specific impurities depend on the synthetic route, potential contaminants in related sulfonamide syntheses can include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Isomers: Positional isomers formed during chlorination or sulfonation steps.
-
Byproducts: Compounds resulting from side reactions. For instance, in the synthesis of related compounds, amide derivatives have been noted as impurities.
Q3: How can I assess the purity of this compound?
A3: Purity is typically assessed using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and the number of impurities.
-
Thin-Layer Chromatography (TLC): A quick method to qualitatively assess purity and identify a suitable solvent system for column chromatography.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify the presence of impurities with distinct proton or carbon signals.
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not suitable for recrystallization as the compound's solubility is too low even at elevated temperatures.
-
Solution:
-
Select a more polar solvent. Based on general principles for sulfonamides, consider solvents like ethanol, methanol, or acetone.
-
Use a solvent mixture. A mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which the compound is less soluble) can be effective. Common mixtures include heptane/ethyl acetate or methanol/water. Add the good solvent until the compound dissolves at reflux, then add the poor solvent dropwise until turbidity appears. Reheat to dissolve and then cool slowly.
-
Problem 2: The compound oils out instead of crystallizing upon cooling.
-
Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The presence of impurities can also inhibit crystallization.
-
Solution:
-
Reheat the solution until the oil redissolves.
-
Add more solvent to decrease the concentration.
-
Cool the solution slowly. Allow it to cool to room temperature undisturbed before placing it in an ice bath.
-
Scratch the inside of the flask with a glass rod at the solution's surface to induce crystallization.
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Add a seed crystal of pure this compound if available.
-
Problem 3: No crystals form even after cooling for an extended period.
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Possible Cause: The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent even at low temperatures.
-
Solution:
-
Evaporate some of the solvent to increase the concentration of the compound and then cool again.
-
Add a co-solvent (anti-solvent) in which the compound is insoluble to decrease its overall solubility. Add the anti-solvent dropwise to the cooled solution until it becomes cloudy, then add a small amount of the original solvent to redissolve the precipitate and allow it to cool slowly.
-
Column Chromatography
Problem 1: Poor separation of the compound from impurities.
-
Possible Cause: The chosen mobile phase (eluent) is either too polar or not polar enough.
-
Solution:
-
Optimize the solvent system using TLC. The ideal solvent system should give a retention factor (Rf) of 0.25-0.35 for the desired compound.
-
Use a solvent gradient. Start with a less polar solvent system and gradually increase the polarity to elute compounds with different polarities sequentially. For sulfonamides, common mobile phases include mixtures of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.
-
Problem 2: The compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to displace the compound from the stationary phase (e.g., silica gel).
-
Solution:
-
Increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
Add a small amount of a highly polar solvent like methanol to the mobile phase (e.g., 1-5%). Be cautious as too much methanol can dissolve the silica gel.
-
Problem 3: Tailing of the compound's band on the column.
-
Possible Cause: The compound is interacting too strongly with the acidic sites on the silica gel. This is common for basic compounds.
-
Solution:
-
Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.
-
Data Presentation
Table 1: General Solvent Properties for Purification of Aromatic Sulfonamides
| Solvent | Polarity | Boiling Point (°C) | Common Use in Purification |
| Hexane/Heptane | Low | 69 / 98 | Non-polar component in chromatography, anti-solvent in recrystallization. |
| Dichloromethane | Medium | 40 | Component in chromatography mobile phase. |
| Ethyl Acetate | Medium | 77 | Polar component in chromatography, recrystallization solvent. |
| Acetone | High | 56 | Recrystallization solvent. |
| Ethanol | High | 78 | Recrystallization solvent. |
| Methanol | High | 65 | Recrystallization solvent, polar modifier in chromatography. |
| Water | Very High | 100 | Anti-solvent in recrystallization for polar compounds. |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude compound to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
General Protocol for Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase using TLC. The target compound should have an Rf value between 0.25 and 0.35.
-
Column Packing: Pack a glass column with silica gel as the stationary phase using either a dry packing or slurry method.
-
Sample Loading: Dissolve the crude compound in a minimum amount of the mobile phase or a suitable solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The elution can be driven by gravity or by applying positive pressure (flash chromatography).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for recrystallization.
Overcoming solubility issues with 4-Chloro-2-methoxybenzenesulfonamide in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges with 4-Chloro-2-methoxybenzenesulfonamide, with a primary focus on addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am observing precipitation of this compound in my aqueous experimental buffer. What can I do?
A2: Precipitation in aqueous buffers is a common issue with poorly soluble compounds. Here are several strategies to address this:
-
Co-solvents: Introduce a small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, into your aqueous buffer. It is crucial to first dissolve the compound in the organic solvent and then add it to the buffer with vigorous vortexing. Always perform a vehicle control experiment to ensure the solvent itself does not affect your experimental outcome.
-
pH Adjustment: The solubility of sulfonamides can be pH-dependent due to the acidic nature of the sulfonamide group. Depending on the pKa of this compound, adjusting the pH of your buffer may increase its solubility. A systematic pH profile experiment is recommended to determine the optimal pH for solubility.
-
Warming: Gently warming the solution can sometimes help dissolve the compound. However, be cautious as elevated temperatures can degrade the compound or affect other components in your experiment. Always check the compound's stability at higher temperatures.
-
Sonication: Using a sonicator can help break down solid particles and enhance dissolution.
Q3: What is the best way to prepare a stock solution of this compound?
A3: For preparing a high-concentration stock solution, it is recommended to use an organic solvent in which the compound is freely soluble. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of poorly soluble compounds for in vitro assays.
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder. The molecular weight of this compound is 221.65 g/mol . To prepare 1 mL of a 10 mM stock solution, you would need 2.2165 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed compound.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the storage container is tightly sealed to prevent moisture absorption by the DMSO.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to troubleshooting common solubility problems encountered during experiments with this compound.
Table 1: Troubleshooting Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates when added to aqueous buffer from a DMSO stock. | The final concentration of DMSO is too low to maintain solubility. The buffer's pH is not optimal for solubility. The compound concentration exceeds its solubility limit in the final solution. | Increase the final DMSO concentration (while staying within the tolerance limits of your assay). Systematically test a range of pH values for your buffer. Perform a solubility test to determine the maximum soluble concentration in your final assay conditions. |
| Inconsistent results between experimental replicates. | Incomplete dissolution of the compound in the stock solution. Precipitation of the compound during the experiment. | Ensure the stock solution is completely clear before use. Visually inspect all solutions for any signs of precipitation before and during the experiment. Prepare fresh dilutions for each experiment. |
| Cloudiness or opalescence observed in the final assay mixture. | The compound is forming a fine precipitate or colloidal suspension. | Centrifuge the final mixture at high speed and test the supernatant to see if the activity is retained. Consider using a surfactant (e.g., Tween-20, Triton X-100) at a low concentration to improve solubility, but verify surfactant compatibility with your assay. |
Experimental Workflow for Optimizing Solubility
The following diagram illustrates a logical workflow for determining the optimal conditions for dissolving this compound for your specific experimental needs.
Identifying and characterizing impurities in 4-Chloro-2-methoxybenzenesulfonamide synthesis
Technical Support Center: 4-Chloro-2-methoxybenzenesulfonamide Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to identifying and characterizing impurities during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound and what are the potential impurities?
The most common synthesis involves the chlorosulfonation of 3-chloroanisole using an agent like chlorosulfonic acid, followed by amination.
Potential Impurities Include:
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Isomeric Impurities: The primary isomeric impurity is 2-chloro-4-methoxybenzenesulfonamide, which forms due to substitution at a different position on the aromatic ring. Other positional isomers are also possible.
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Starting Material: Unreacted 3-chloroanisole.
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Di-sulfonated Byproducts: Products where two sulfonyl chloride groups have been added to the aromatic ring.[1]
-
Hydrolysis Products: The intermediate sulfonyl chloride can hydrolyze back to the corresponding sulfonic acid if exposed to water, which is then difficult to remove.
-
Residual Solvents: Solvents used during the reaction or workup (e.g., chloroform, dichloromethane) may remain in the final product.
Q2: I see an unexpected peak in my HPLC analysis. How do I identify it?
An unexpected peak can be one of several impurities. A systematic approach is required for identification.
-
Mass Spectrometry (LC-MS): The first step is to get a mass-to-charge ratio (m/z) of the unknown peak. This can quickly indicate if the impurity is an isomer (same mass as the product), a byproduct with a different molecular weight, or a starting material.
-
Fragmentation Analysis (MS/MS): If the impurity has the same mass as the product, tandem mass spectrometry (MS/MS) can reveal different fragmentation patterns for different isomers, aiding in their characterization.[2][3]
-
NMR Spectroscopy: If the impurity can be isolated or is present in a significant amount, ¹H and ¹³C NMR are powerful tools for definitive structure elucidation.
-
Spiking Study: If you have a reference standard for a suspected impurity, you can "spike" your sample with a small amount of the standard. If the area of the unknown peak increases, it confirms the identity of that impurity.
Q3: How can I minimize the formation of the 2-chloro-4-methoxybenzenesulfonamide isomer?
Controlling the formation of isomeric impurities is primarily about controlling the reaction conditions of the electrophilic aromatic substitution (chlorosulfonation) step.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0-5 °C) can increase the selectivity of the reaction, favoring the desired isomer.[4]
-
Rate of Addition: Slow, dropwise addition of the chlorosulfonating agent to the substrate can help maintain a low reaction temperature and prevent localized overheating, which can lead to side reactions.[4]
-
Solvent Choice: The choice of solvent can influence the regioselectivity of the reaction. Non-polar solvents are often used.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete reaction. 2. Formation of di-substituted byproducts.[1] 3. Hydrolysis of the sulfonyl chloride intermediate. | 1. Monitor the reaction by TLC or HPLC to ensure completion. 2. Use a controlled stoichiometry of the chlorosulfonating agent. 3. Ensure anhydrous conditions during the reaction and workup. Quench the reaction by pouring it onto ice/water carefully. |
| High Levels of Isomeric Impurity | Reaction temperature was too high or addition of reagent was too fast. | Maintain strict temperature control (0-5 °C) during the addition of chlorosulfonic acid. Add the acid slowly with vigorous stirring. |
| Product is Oily or Fails to Crystallize | Presence of residual solvents or significant amounts of impurities. | 1. Ensure the product is thoroughly dried under vacuum. 2. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, isopropanol). |
| Presence of a Water-Soluble Impurity | Hydrolysis of the sulfonyl chloride intermediate to sulfonic acid. | During the workup, wash the organic layer thoroughly with water or brine to remove the highly polar sulfonic acid. |
Visual Guides & Workflows
Impurity Formation Pathway
The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the competing pathway that leads to the common isomeric impurity.
Caption: Reaction scheme showing the formation of the desired product and a key isomer.
General Workflow for Impurity Identification
This workflow outlines the systematic process for identifying and characterizing unknown impurities discovered during analysis.
Caption: Logical workflow for the identification and control of process impurities.
Key Experimental Protocols
The control and identification of impurities rely on robust analytical methods.[5][6]
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is used to separate, quantify, and detect the main component and its related impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-32 min: 70% to 30% B
-
32-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This method is ideal for detecting and quantifying volatile organic compounds.[6][7]
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Injector: Split mode (20:1), temperature 250°C.
-
Detector (MS):
-
Ion Source Temperature: 230°C.
-
Mass Range: 35-350 amu.
-
-
Sample Preparation: Dissolve a precisely weighed amount of the sample (e.g., 100 mg) in a suitable solvent like DMSO (1 mL).
NMR Spectroscopy for Structural Elucidation
NMR is the most powerful technique for the unambiguous identification of an impurity's structure, provided it can be isolated or is present at a sufficient concentration (>5%).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).
-
Experiments:
-
¹H NMR: Provides information on the number of protons, their environment, and their connectivity to adjacent protons.
-
¹³C NMR: Shows the number of unique carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used to establish detailed connectivity within the molecule to definitively determine the structure, especially for distinguishing isomers.
-
-
Sample Preparation: Dissolve 5-10 mg of the isolated impurity or enriched sample mixture in ~0.7 mL of the deuterated solvent.
References
- 1. Down With Malaria, Up With Open-source!: Adventures in chlorosulfonation [downwithmalariaupwithopensource.blogspot.com]
- 2. Simultaneous characterization of perfluoroalkyl carboxylate, sulfonate, and sulfonamide isomers by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. rroij.com [rroij.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. ijprajournal.com [ijprajournal.com]
Technical Support Center: Optimizing Sulfonamide Synthesis
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to optimize sulfonamide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing sulfonamides?
The most prevalent and classic method for preparing sulfonamides in the laboratory is the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] A base, such as pyridine, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction.[1]
Q2: My reaction yield is very low. What are the initial checks I should perform?
Low yields can stem from several factors. Begin by verifying the quality and reactivity of your starting materials. Sulfonyl chlorides are sensitive to moisture and can hydrolyze over time, so ensure they are pure and handled under anhydrous conditions. Also, check the purity of your amine and the solvent. Incorrect stoichiometry or suboptimal reaction temperature can also significantly impact the yield.
Q3: What are common side reactions in sulfonamide synthesis?
A common side reaction is the formation of a sulfinamide, which can occur due to over-reduction of the sulfonyl chloride.[3][4] Another potential side reaction is the homocoupling of thiols, if they are used as starting materials, leading to disulfide byproducts.[5] The choice of solvent and temperature can influence the prevalence of these side reactions.[3][4]
Q4: How can I purify my crude sulfonamide product?
Common purification methods for sulfonamides include recrystallization from solvents like ethanol or isopropanol-water mixtures.[6] For more challenging purifications, silica gel chromatography is a standard technique.[7] The choice of eluent for chromatography will depend on the polarity of the specific sulfonamide. Supercritical fluid chromatography (SFC) has also been effectively used for the separation of sulfonamide mixtures.[8]
Q5: Are there alternatives to using sulfonyl chlorides?
Yes, while sulfonyl chlorides are common, sulfonamides can also be synthesized directly from sulfonic acids or their sodium salts, often facilitated by microwave irradiation.[9] Another approach involves the oxidative chlorination of thiols to generate the sulfonyl chloride in situ, which then reacts with an amine.[9] More recent methods also explore the conversion of primary sulfonamides to sulfonyl chlorides for further derivatization.[10]
Troubleshooting Guide
This guide addresses specific problems you may encounter during sulfonamide synthesis and provides systematic solutions.
Problem 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Degraded Sulfonyl Chloride | Sulfonyl chlorides are moisture-sensitive. Use a fresh bottle or purify the existing stock. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Low Amine Nucleophilicity | Sterically hindered or electron-poor amines can be poor nucleophiles.[5] Consider using a more reactive amine if possible, or increase the reaction temperature and time. The addition of a catalyst might also be necessary. |
| Incorrect Base | The choice of base is crucial. For simple cases, pyridine or triethylamine (TEA) is often sufficient. For less reactive amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be required. |
| Inappropriate Solvent | The solvent can significantly affect reaction rates. Aprotic solvents like acetonitrile (CH3CN) or dichloromethane (CH2Cl2) are commonly used.[3][7] For some reactions, polar aprotic solvents like THF or EtOAc might be suitable, but their effectiveness can vary.[3][4] |
| Suboptimal Temperature | Many sulfonamide syntheses proceed well at room temperature or 0 °C. However, for less reactive substrates, refluxing the reaction mixture may be necessary.[7] Conversely, some reactions require lower temperatures to minimize side products.[3][4] |
Problem 2: Presence of Multiple Products in TLC/NMR
| Potential Cause | Suggested Solution |
| Formation of Sulfinamide | This side product can form from the over-reduction of the sulfonyl chloride.[3][4] Adjusting the order of addition of reagents can sometimes mitigate this. For example, adding a solution of the amine and phosphine to the sulfonyl chloride mixture can favor sulfinamide formation, while other addition sequences might favor the desired sulfonamide.[4] |
| Disulfide Formation | If starting from thiols, oxidative homocoupling can compete with the desired reaction.[5] Ensure the oxidizing agent is added under controlled conditions. |
| Reaction with Solvent | In some cases, particularly with reactive sulfonyl chlorides, the solvent can participate in the reaction. Ensure the chosen solvent is inert under the reaction conditions. |
| Impure Starting Materials | Always check the purity of your sulfonyl chloride and amine before starting the reaction. Impurities can lead to a complex product mixture. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Product is Highly Soluble | If the product is too soluble in the workup solvent, extraction will be inefficient. Try a different, less polar extraction solvent. If the product is an oil, try triturating with a non-polar solvent like hexane to induce crystallization. |
| Product Co-elutes with Impurities | During column chromatography, if the product and impurities have similar polarities, separation can be difficult. Try a different solvent system for your column, or consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Emulsion during Aqueous Workup | Emulsions can form during the extraction process, making phase separation difficult. Adding a small amount of brine (saturated NaCl solution) can help to break the emulsion. |
| Product is a Stubborn Oil | Some sulfonamides are difficult to crystallize. After purification by chromatography, remove the solvent under high vacuum. If it remains an oil, it may be the pure product in its amorphous form. |
Data Presentation: Impact of Reaction Conditions
The following tables summarize quantitative data on how different parameters can affect the outcome of sulfonamide synthesis.
Table 1: Effect of Solvent and Temperature on Sulfinamide vs. Sulfonamide Formation
Reaction: p-toluenesulfonyl chloride (TsCl) with benzylamine (BzNH2) in the presence of triphenylphosphine (PPh3) and triethylamine (TEA).
| Entry | Solvent | Temperature (°C) | Sulfinamide Yield (%) | Sulfonamide Yield (%) |
| 1 | CH2Cl2 | 0 | 62 | - |
| 2 | CH2Cl2 | 25 | Slightly lower yield | - |
| 3 | CH2Cl2 | -20 | - | Significant amount |
| 4 | Acetonitrile | 0 | Poor yield | - |
| 5 | THF | 0 | Poor yield | - |
| 6 | EtOAc | 0 | Poor yield | - |
Data adapted from a study on sulfinamide synthesis, highlighting conditions that can lead to the competing sulfonamide product.[3][4]
Table 2: Synthesis of Various Sulfonamides from N-Silylamines and Tosyl Chloride
Optimized Conditions: 1 mmol N-Silylamine, 1 mmol tosyl chloride, and 15 mL CH3CN, refluxed for 1 hour.
| Entry | N-Silylamine | Product | Isolated Yield (%) |
| 1 | N-(trimethylsilyl)aniline | N-phenyl-p-toluenesulfonamide | 98 |
| 2 | N-(trimethylsilyl)morpholine | N-tosylmorpholine | 99 |
| 3 | N,N-bis(trimethylsilyl)aniline | N-phenyl-N-(trimethylsilyl)-p-toluenesulfonamide | 95 |
| 4 | N-methyl-N-(trimethylsilyl)aniline | N-methyl-N-phenyl-p-toluenesulfonamide | 97 |
| 5 | N-(trimethylsilyl)pyrrole | N-tosylpyrrole | 96 |
Data demonstrates high yields obtainable under optimized conditions using N-silylamines.[7]
Experimental Protocols
Protocol 1: General Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines
This protocol is a classic and widely used method for the synthesis of sulfonamides.[1]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile). Add a base (e.g., pyridine or triethylamine, 1.1 equivalents).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of the sulfonyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of Sulfonamides from N-Silylamines
This method offers an alternative for preparing sulfonamides, often in high yields.[7]
-
Preparation: In a round-bottom flask, dissolve the sulfonyl chloride (1.0 equivalent) in 15 mL of acetonitrile.
-
Reaction: Slowly add the N-silylamine (1.0 equivalent) to the solution.
-
Heating: Reflux the reaction mixture for 1 hour.
-
Isolation: Concentrate the reaction mixture using a rotary evaporator to remove the solvent and the byproduct trimethylsilyl chloride.
-
Purification (if necessary): If further purification is required, the crude product can be purified by silica gel chromatography using a hexane:ethyl acetate eluent system.
Visualizations
The following diagrams illustrate key workflows and logical relationships in sulfonamide synthesis.
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting flowchart for sulfonamide synthesis.
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 10. d-nb.info [d-nb.info]
Technical Support Center: Troubleshooting Common Problems in Sulfonamide Crystallography
Welcome to the technical support center for sulfonamide crystallography. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the crystallization of sulfonamides.
Troubleshooting Guides
This section provides detailed answers to specific issues you may encounter during your experiments.
Poor Crystal Quality
Question: I am obtaining poor quality crystals (e.g., small, needles, plates, or aggregates) of my sulfonamide compound. What steps can I take to improve crystal quality?
Answer:
Improving crystal quality is often a process of optimizing crystallization conditions to slow down the crystal growth process. Here are several strategies you can employ:
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Solvent System Optimization: The choice of solvent is critical. Sulfonamides often exhibit a wide range of solubilities in different solvents. Experiment with a variety of solvents with different polarities and hydrogen bonding capabilities. A solvent in which the compound has moderate solubility is often a good starting point.[1] Try binary or even ternary solvent systems to fine-tune the solubility.[2]
-
Slowing Down Crystallization: Rapid crystal growth often leads to poor quality crystals. Consider the following methods to slow down the process:
-
Slow Evaporation: Use a less volatile solvent or cover the crystallization vessel with a cap that has a small pinhole to slow down the rate of evaporation.
-
Vapor Diffusion: This is a highly effective method. Dissolve your compound in a good solvent and place it in a small, open vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which your compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution will gradually induce crystallization.
-
Temperature Control: Cooling a saturated solution can induce crystallization. A slower cooling rate will generally produce better crystals. You can also try growing crystals at a constant, slightly elevated temperature to increase solubility and then slowly cool the solution.
-
-
Purity of the Compound: Ensure your sulfonamide compound is of the highest possible purity. Impurities can inhibit crystal growth or act as nucleation sites, leading to the formation of many small crystals. Recrystallize your compound if necessary.
-
Control of Nucleation: The goal is to have a small number of nucleation events followed by slow growth. If you are getting too many small crystals, try using a more dilute solution. If no crystals form, you can try seeding the solution with a small, well-formed crystal from a previous experiment.
dot code block
Caption: Troubleshooting workflow for improving sulfonamide crystal quality.
Polymorphism
Question: My sulfonamide appears to exist in multiple crystalline forms (polymorphs). How can I control which polymorph I obtain, and how do I characterize them?
Answer:
Polymorphism is a common phenomenon in sulfonamides due to their conformational flexibility and the presence of multiple hydrogen bond donors and acceptors.[3] Controlling polymorphism is crucial as different polymorphs can have different physicochemical properties, such as solubility and stability.
-
Controlling Polymorph Formation:
-
Solvent Selection: The choice of solvent can have a significant impact on which polymorph crystallizes. Solvents can influence the conformation of the sulfonamide molecule in solution and interact differently with the growing crystal faces. Experiment with a range of solvents with varying polarity and hydrogen bonding capabilities.
-
Temperature: The crystallization temperature can determine the thermodynamic stability of the resulting polymorph. Generally, the most stable polymorph is favored at higher temperatures. Performing crystallizations at different temperatures can help isolate different forms.
-
Supersaturation and Cooling Rate: The level of supersaturation and the rate of cooling can influence whether a metastable or stable polymorph is formed. Rapid cooling and high supersaturation often favor the formation of metastable polymorphs (Ostwald's Rule of Stages).
-
Seeding: Introducing a seed crystal of the desired polymorph into a saturated solution can direct the crystallization towards that form.
-
-
Characterization of Polymorphs: A combination of analytical techniques is necessary to fully characterize different polymorphs:
-
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystalline forms, as each polymorph will have a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion of each polymorph. It can also reveal solid-solid phase transitions between polymorphs.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and to check for the presence of solvates.
-
Spectroscopy (FTIR, Raman): Vibrational spectroscopy can often distinguish between polymorphs due to differences in their crystal lattice and intermolecular interactions.
-
Solubility Studies: Measuring the solubility of each polymorph is crucial for understanding their relative stability and potential bioavailability.
-
dot code block
Caption: A general workflow for sulfonamide polymorph screening.
Cocrystallization Difficulties
Question: I am trying to form a cocrystal with a sulfonamide, but I am either getting back the starting materials or an unexpected phase. What can I do?
Answer:
Cocrystallization can be a powerful tool to modify the physicochemical properties of sulfonamides. However, success is not always guaranteed. Here are some troubleshooting tips:
-
Coformer Selection: The choice of coformer is crucial. Successful cocrystal formation often relies on complementary functional groups that can form robust supramolecular synthons, such as hydrogen bonds. For sulfonamides, coformers with carboxylic acids, amides, or other hydrogen bond donors and acceptors are good candidates. Consider the pKa difference between the sulfonamide and the coformer to predict whether a salt or a cocrystal is more likely to form.
-
Screening Methods: Employ a variety of cocrystallization screening techniques:
-
Liquid-Assisted Grinding (LAG): Grinding the sulfonamide and coformer together with a small amount of a solvent can be a very effective method for screening for cocrystal formation.
-
Solution-Based Crystallization: This involves dissolving the sulfonamide and coformer in a common solvent and allowing the solvent to evaporate slowly. Experiment with different solvents and stoichiometric ratios of the components.
-
Slurry Conversion: Stirring a suspension of the sulfonamide and coformer in a solvent in which both have limited solubility can lead to the formation of the most thermodynamically stable cocrystal.
-
-
Characterization: It is essential to confirm that you have indeed formed a cocrystal and not just a physical mixture of the starting materials. PXRD is the primary tool for this, as a new crystalline phase will have a unique diffraction pattern. DSC can also be useful, as a cocrystal will typically have a different melting point than the individual components.
-
Stoichiometry: Experiment with different stoichiometric ratios of the sulfonamide and coformer (e.g., 1:1, 1:2, 2:1). The optimal ratio for cocrystal formation is not always 1:1.
Experimental Protocols
Polymorph Screening
This protocol outlines a general procedure for screening for polymorphs of a sulfonamide.
Materials:
-
Sulfonamide compound
-
A variety of solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, heptane)
-
Small vials or a 96-well plate
-
Heating plate and magnetic stirrer
-
Filtration apparatus
Methodology:
-
Solubility Assessment: Perform a preliminary solubility assessment of your sulfonamide in a range of solvents to identify suitable crystallization solvents (i.e., those in which the compound has moderate solubility at room temperature or is sparingly soluble at room temperature but soluble at elevated temperatures).
-
Crystallization Experiments:
-
Slow Evaporation: Prepare saturated or near-saturated solutions of the sulfonamide in various solvents in open vials. Cover the vials with a cap that has a small hole and allow the solvent to evaporate slowly at room temperature.
-
Cooling Crystallization: Prepare saturated solutions of the sulfonamide in various solvents at an elevated temperature. Allow the solutions to cool slowly to room temperature, and then transfer them to a refrigerator or freezer to induce further crystallization.
-
Anti-Solvent Addition: Dissolve the sulfonamide in a good solvent. Slowly add an anti-solvent (a solvent in which the sulfonamide is poorly soluble) until the solution becomes cloudy. Add a small amount of the good solvent to redissolve the precipitate, and then allow the solution to stand undisturbed.
-
Slurry Conversion: Add an excess of the sulfonamide to a small amount of a solvent in which it is sparingly soluble. Stir the slurry at a constant temperature for an extended period (24-72 hours).
-
-
Isolation and Characterization:
-
Isolate the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Characterize the solid forms obtained from each experiment using PXRD, DSC, and microscopy.
-
Cocrystal Screening
This protocol provides a general method for screening for cocrystals of a sulfonamide with a selection of coformers.
Materials:
-
Sulfonamide compound
-
A selection of coformers (e.g., carboxylic acids, amides)
-
A variety of solvents
-
Mortar and pestle or a ball mill for grinding
-
Small vials
Methodology:
-
Liquid-Assisted Grinding (LAG):
-
Place the sulfonamide and a coformer (typically in a 1:1 molar ratio) in a mortar or a grinding vial.
-
Add a few drops of a solvent (e.g., ethanol, acetonitrile).
-
Grind the mixture for 5-10 minutes.
-
Analyze the resulting solid by PXRD.
-
-
Solution-Based Crystallization:
-
Dissolve the sulfonamide and a coformer (in a 1:1 molar ratio) in a common solvent.
-
Allow the solvent to evaporate slowly from an open vial.
-
Isolate any crystals that form and analyze them by PXRD.
-
-
Slurry Conversion:
-
Add the sulfonamide and a coformer (in a 1:1 molar ratio) to a solvent in which both are sparingly soluble.
-
Stir the slurry at a constant temperature for 24-72 hours.
-
Isolate the solid by filtration and analyze it by PXRD.
-
-
Characterization:
-
Compare the PXRD patterns of the products to those of the starting materials. A new pattern indicates the formation of a new crystalline phase, which could be a cocrystal.
-
Further characterize any new phases using DSC, TGA, and single-crystal X-ray diffraction if suitable crystals can be obtained.
-
Data Center
Table 1: Solubility of Common Sulfonamides in Various Solvents
| Sulfonamide | Solvent | Solubility ( g/100 mL) at 25°C (unless otherwise noted) |
| Sulfanilamide | Water | 0.75 |
| Water (100°C) | 47.7 | |
| Ethanol | 2.7 | |
| Acetone | 20 | |
| Sulfamethoxazole | Benzene | 0.05 |
| Ethanol | 3.06 | |
| Methanol | 9.03 | |
| Chloroform | 0.23 | |
| Isopropanol | 0.88 | |
| 0.1 N NaOH | 1.6 | |
| Sulfadiazine | Water | Low |
| Acetone | Soluble |
Note: Solubility data can vary depending on the experimental conditions. This table is intended as a general guide. Data sourced from multiple public sources for general reference.[4][5][6]
Table 2: Properties of Selected Sulfonamide Polymorphs
| Sulfonamide | Polymorph | Melting Point (°C) | Relative Stability |
| Sulfamethoxazole | Form I | ~170 | Thermodynamically stable form at room temperature. |
| Form II | ~167 | Metastable form. Can convert to Form I. | |
| Sulfadiazine | Form I | ~256 | - |
| Form II | - | More stable at low, room, and high temperatures compared to a salt form. | |
| Form III | - | - |
Note: The properties of polymorphs can be influenced by factors such as particle size and impurities. This table provides general information.[7][8][9]
Frequently Asked Questions (FAQs)
Q1: Why do my sulfonamide crystals turn yellow over time?
A1: Some sulfonamides can be sensitive to light and may undergo photochemical degradation, leading to a yellow discoloration. It is advisable to store sulfonamide crystals in amber vials and protected from light.
Q2: I am having trouble dissolving my sulfonamide for crystallization. What should I do?
A2: Sulfonamides can have low solubility in many common organic solvents.[10] You may need to use more polar solvents, such as acetone, or heat the solution to increase solubility.[5] Using a binary solvent system can also be effective.[2]
Q3: Can I use water as a solvent for sulfonamide crystallization?
A3: The solubility of many sulfonamides in water is low but increases significantly with temperature, making water a potential solvent for recrystallization for some sulfonamides like sulfanilamide.[4] However, for many others, water may act as an anti-solvent.
Q4: What is the significance of the sulfonamide group in crystal packing?
A4: The sulfonamide group is a strong hydrogen bond donor (N-H) and acceptor (S=O). These interactions play a dominant role in the crystal packing of sulfonamides, often leading to the formation of predictable hydrogen-bonded networks.[3] Understanding these interactions is key to predicting and controlling the crystal structure.
Q5: Are there any safety precautions I should take when working with sulfonamides?
A5: Yes, sulfonamides are a class of antibiotics and can cause allergic reactions in sensitive individuals. Always handle these compounds in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and consult the safety data sheet (SDS) for the specific compound you are working with.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfanilamide - Sciencemadness Wiki [sciencemadness.org]
- 5. Sulfanilamide - Wikipedia [en.wikipedia.org]
- 6. lam-journal.ly [lam-journal.ly]
- 7. Polymorphs of a 1:1 salt of sulfadiazine and piperazine-relative stability, dissolution studies, pharmacokinetics and anti-meningitis efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A thermodynamic relationship and phase transition study involving two polymorphs of sulfamethoxazole: form I vs. form II - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
Stability testing of 4-Chloro-2-methoxybenzenesulfonamide under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-methoxybenzenesulfonamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the stability testing of this compound.
Issue 1: Inconsistent Results in Forced Degradation Studies
-
Question: Why am I observing significant variability in the percentage of degradation for this compound under the same stress conditions?
-
Answer: Inconsistent results in forced degradation studies can stem from several factors. Firstly, ensure that the initial concentration of this compound is identical across all samples. Secondly, verify the precise control of stress conditions. For thermal studies, ensure uniform temperature distribution within the stability chamber. For hydrolytic studies, confirm the exact pH of the solution at the start and end of the experiment, as the pH can shift. In photostability studies, inconsistent light intensity or distance from the light source can cause variability. It is also crucial to use co-solvents that do not themselves degrade or interact with the parent compound under stress conditions.
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
-
Question: My HPLC chromatogram shows several unexpected peaks after subjecting this compound to stress conditions. How do I identify if these are degradants or artifacts?
-
Answer: The appearance of new peaks is expected in a forced degradation study. To distinguish between actual degradants and artifacts, first, run a blank sample (matrix without the active pharmaceutical ingredient) under the same stress conditions. Any peaks appearing in the blank run are likely artifacts from the solvent, container, or impurities in the reagents. Secondly, analyze a control sample of this compound that has not been subjected to stress. This will confirm the retention time of the parent compound. Peaks that are present only in the stressed samples and not in the blank or control are likely degradation products. Further characterization using mass spectrometry (LC-MS) is recommended for structural elucidation of these unknown peaks.
Issue 3: Poor Peak Shape and Resolution in HPLC
-
Question: I am having trouble achieving good peak shape and separation between the parent peak of this compound and its degradation products. What can I do to improve my HPLC method?
-
Answer: Poor peak shape and resolution can be addressed by optimizing your HPLC method. Start by adjusting the mobile phase composition. A gradient elution is often more effective than an isocratic one for separating multiple components with different polarities. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and pH of the aqueous phase. Ensure the column is appropriate for the analysis; a C18 column is a good starting point for this type of molecule. If co-elution persists, consider a different stationary phase. Also, check for column overload by injecting a more dilute sample. Finally, ensure your system is properly maintained, as issues like blockages or leaks can affect chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation of this compound?
A1: Forced degradation studies for this compound should be conducted under a variety of stress conditions to assess its intrinsic stability. These typically include:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Neutral Hydrolysis: Purified water at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105°C for 48 hours.
-
Photostability: Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Q2: How can I quantify the degradation of this compound?
A2: The degradation of this compound is typically quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample. The formula is:
% Degradation = [(Area_control - Area_stressed) / Area_control] * 100
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure of this compound, several degradation pathways are plausible under stress conditions. The sulfonamide group is susceptible to hydrolysis, which could lead to the cleavage of the S-N bond. The methoxy group can undergo demethylation, particularly under acidic conditions. The chloro group is generally stable but can be involved in photolytic degradation pathways.
Q4: Is this compound sensitive to light?
A4: Aromatic compounds, especially those with halogen substituents, can be susceptible to photolytic degradation. It is essential to conduct formal photostability studies as per ICH Q1B guidelines to determine the light sensitivity of this compound. If found to be photolabile, the substance should be handled under controlled lighting conditions, and light-resistant packaging should be used for the final drug product.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 12.5% | 2 |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 8.2% | 1 |
| Neutral Hydrolysis | Water | 24 hours | 60°C | < 1% | 0 |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | 15.8% | 3 |
| Thermal Degradation | Solid State | 48 hours | 105°C | 3.1% | 1 |
| Photolytic Degradation | ICH Q1B Option 2 | - | Room Temp | 9.7% | 2 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18 (4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (90-10% B), 35-40 min (10% B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (1 mg/mL).
-
For analysis, dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Protocol 2: Forced Degradation Procedure
-
Acidic Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M NaOH and dilute with mobile phase for HPLC analysis.
-
Basic Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M HCl and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Place 10 mg of solid this compound in a hot air oven at 105°C for 48 hours. Dissolve the sample in methanol and dilute with mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose the solid drug substance to light as per ICH Q1B guidelines. Prepare a solution of the exposed sample for HPLC analysis.
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Potential degradation pathways.
Technical Support Center: Synthesis of 4-Chloro-2-methoxybenzenesulfonamide
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Chloro-2-methoxybenzenesulfonamide, with a focus on avoiding common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme for the synthesis of this compound?
A1: The synthesis is typically a two-step process. The first step is the chlorosulfonation of 3-chloroanisole to form 4-chloro-2-methoxybenzenesulfonyl chloride. The second step is the amination of the resulting sulfonyl chloride with ammonia to yield the final product, this compound.
Q2: What are the most critical parameters to control during the chlorosulfonation step?
A2: The most critical parameters are reaction temperature, the molar ratio of reactants (3-chloroanisole to chlorosulfonic acid), and the reaction time. Careful control of these parameters is essential to minimize the formation of byproducts such as diaryl sulfones and polysulfonated compounds.
Q3: How can I minimize the hydrolysis of 4-chloro-2-methoxybenzenesulfonyl chloride during the reaction and work-up?
A3: To minimize hydrolysis, it is crucial to use anhydrous reagents and solvents. The reaction should be carried out under a dry atmosphere (e.g., using a drying tube or an inert gas like nitrogen). During work-up, quenching the reaction mixture by pouring it onto ice and water should be done rapidly, and the product should be extracted into an organic solvent without delay.
Q4: What is the best way to introduce the ammonia for the amination step?
A4: Gaseous ammonia or a solution of ammonia in an appropriate organic solvent is often preferred over aqueous ammonia to minimize the competing hydrolysis of the sulfonyl chloride. If aqueous ammonia is used, it should be in high concentration, and the reaction should be performed at a low temperature to favor amination over hydrolysis.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently with water, releasing toxic gases. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn. The amination step should also be performed in a well-ventilated area as ammonia is a corrosive and pungent gas.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 4-chloro-2-methoxybenzenesulfonyl chloride in the first step | 1. Incomplete reaction. 2. Hydrolysis of the product during work-up. 3. Formation of diaryl sulfone byproduct. | 1. Increase reaction time or temperature slightly (monitor for byproduct formation). 2. Ensure all reagents and glassware are dry. Perform work-up quickly and at low temperatures. 3. Use a molar ratio of chlorosulfonic acid to 3-chloroanisole close to 3:1. Avoid high reaction temperatures. |
| Presence of a significant amount of a high-molecular-weight impurity | Formation of 4,4'-dichloro-2,2'-dimethoxydiphenyl sulfone. | Maintain a low reaction temperature (0-10 °C) during the addition of 3-chloroanisole to chlorosulfonic acid. Use a controlled addition rate. |
| Low yield of this compound in the second step | 1. Hydrolysis of the sulfonyl chloride starting material. 2. Incomplete amination. | 1. Use anhydrous ammonia (gas or in an organic solvent). If using aqueous ammonia, use a high concentration and low temperature. 2. Use a sufficient excess of ammonia. Ensure proper mixing and allow for adequate reaction time. |
| Product is difficult to purify and contains multiple spots on TLC | 1. Polysulfonation of the starting material. 2. Formation of bis-sulfonamide. | 1. In the chlorosulfonation step, avoid a large excess of chlorosulfonic acid and high temperatures. 2. In the amination step, use a large excess of ammonia to favor the formation of the primary sulfonamide. |
| The final product is an oil or does not crystallize | Presence of impurities, such as the sulfonic acid (from hydrolysis) or unreacted starting materials. | Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane). |
Experimental Protocols
Step 1: Synthesis of 4-Chloro-2-methoxybenzenesulfonyl chloride
-
In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a drying tube, place chlorosulfonic acid (3.0 equivalents).
-
Cool the flask to 0-5 °C in an ice-water bath.
-
Slowly add 3-chloroanisole (1.0 equivalent) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution until effervescence ceases.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-2-methoxybenzenesulfonyl chloride.
Step 2: Synthesis of this compound
-
Dissolve the crude 4-chloro-2-methoxybenzenesulfonyl chloride (1.0 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dioxane).
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., 2 M ammonia in methanol) dropwise, maintaining the temperature below 10 °C. A large excess of ammonia (at least 5 equivalents) should be used.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and stir.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain the crude this compound.
-
The crude product can be purified by recrystallization.
Data Presentation
| Side Product | Formation Step | Mitigation Strategy | Typical Yield Reduction |
| 4,4'-dichloro-2,2'-dimethoxydiphenyl sulfone | Chlorosulfonation | Low temperature (0-10 °C), controlled addition of 3-chloroanisole | 5-15% |
| Polysulfonated byproducts | Chlorosulfonation | Use of a moderate excess of chlorosulfonic acid (approx. 3 eq.), avoid high temperatures | 2-5% |
| 4-chloro-2-methoxybenzenesulfonic acid | Chlorosulfonation & Amination | Use of anhydrous conditions, rapid work-up | 5-10% |
| Bis-(4-chloro-2-methoxy-phenylsulfonyl)amine | Amination | Use of a large excess of ammonia | 3-7% |
Visualizations
Caption: Synthetic pathway for this compound and major side products.
Caption: Troubleshooting workflow for the chlorosulfonation step.
Technical Support Center: Enhancing the Biological Activity of Sulfonamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonamide derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter and offers structured advice to resolve them.
Guide 1: Low Biological Potency or Inactivity
Problem: Your synthesized sulfonamide derivative shows significantly lower-than-expected or no biological activity in your primary assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low biological potency.
Possible Causes & Solutions:
-
Purity and Identity:
-
Question: Could impurities be affecting my results?
-
Answer: Absolutely. Impurities can interfere with assays or misrepresent the true concentration of your active compound. Always verify the purity (>95%) and identity of your final compound using techniques like HPLC, NMR, and mass spectrometry before biological testing.
-
-
Structure-Activity Relationship (SAR) Mismatches:
-
Question: I've modified a known active scaffold, but my derivative is inactive. Why?
-
Answer: Even minor structural changes can dramatically alter activity. Key considerations for sulfonamides include:
-
The Sulfonamide N-H: For many targets, like carbonic anhydrase, the acidic proton on the sulfonamide nitrogen is crucial for binding to the zinc cofactor. N-alkylation or "capping" this group can eliminate activity unless a different binding mode is intended.[1][2]
-
Aromatic/Heterocyclic Core: The nature of the ring system attached to the sulfonyl group is critical. Electron-withdrawing or donating groups can alter the pKa of the sulfonamide proton and influence binding.[3] For antibacterial sulfonamides, the p-aminophenyl group is a classic pharmacophore that mimics p-aminobenzoic acid (PABA).[3][4]
-
Substituents on the Amine: For N-substituted sulfonamides, the group on the nitrogen (R' in Ar-SO₂NHR') directly interacts with the target protein. Bulky or improperly charged groups can cause steric hindrance or electrostatic repulsion.
-
-
-
Poor Solubility:
-
Question: How do I know if poor solubility is the cause of inactivity?
-
Answer: If your compound precipitates in the assay buffer, its effective concentration is much lower than intended. Visually inspect your assay wells for precipitation. If suspected, perform a solubility test in the assay medium. Refer to the "Poor Aqueous Solubility" guide for solutions.
-
Guide 2: Poor Aqueous Solubility
Problem: Your sulfonamide derivative has low solubility in aqueous buffers, complicating biological assays and formulation.
Troubleshooting Workflow:
Caption: Strategies to address poor aqueous solubility.
Possible Causes & Solutions:
-
High Lipophilicity:
-
Question: My compound is highly lipophilic (high LogP). How can I make it more soluble?
-
Answer: High lipophilicity is a primary cause of poor aqueous solubility.[5]
-
Structural Modification: Introduce polar functional groups such as hydroxyls, carboxylates, or basic amines that can ionize at physiological pH. For example, incorporating triazole moieties has been shown to increase water solubility.[6]
-
Truncation: Shorten or remove long alkyl chains or large, non-polar aromatic systems that are not essential for activity.
-
-
-
Formulation Issues:
-
Question: What formulation techniques can I use for in vitro assays?
-
Answer: For initial in vitro testing, you can:
-
Use Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO and then dilute it into your aqueous assay buffer. Be mindful of the final solvent concentration, as high levels (typically >1%) can affect assay performance.[7]
-
Employ Surfactants: Low concentrations of non-ionic surfactants can help maintain solubility.
-
Utilize Cyclodextrins: These can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[7]
-
-
Frequently Asked Questions (FAQs)
Synthesis & Chemistry
-
Q1: What is the most common method for synthesizing sulfonamides?
-
Q2: My sulfonamide synthesis yield is very low. What are the common pitfalls?
-
Low yields can result from several factors:
-
Moisture Sensitivity: Sulfonyl chlorides are moisture-sensitive and can hydrolyze back to the sulfonic acid. Ensure all glassware is dry and use anhydrous solvents.[9]
-
Steric Hindrance: A bulky amine or a sterically hindered sulfonyl chloride can slow down the reaction. This may require longer reaction times, heating, or a stronger, non-nucleophilic base.
-
Side Reactions: The amine nucleophile can potentially react at other sites if your molecule contains multiple electrophilic centers. Consider using protecting groups for other reactive functionalities.
-
-
Biological Activity & SAR
-
Q3: How do I design a sulfonamide to be a selective inhibitor for a specific carbonic anhydrase (CA) isoform?
-
Achieving isoform selectivity is a major challenge. The general strategy is to add substituents to the core sulfonamide scaffold that can form specific interactions with residues in the active site that differ between isoforms. For example, tumor-associated isoforms CA IX and XII have unique structural features at the entrance of their active sites that can be exploited by adding bulky tail groups to the sulfonamide inhibitor, which may clash with residues in other isoforms like CA I and II.[10][11]
-
-
Q4: My sulfonamide is a potent enzyme inhibitor but has no activity in cell-based assays. What could be the reason?
-
This is a common issue in drug discovery. The discrepancy can be due to:
-
Poor Membrane Permeability: The compound may be too polar or too large to cross the cell membrane and reach its intracellular target.
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Intracellular Metabolism: The compound could be rapidly metabolized into an inactive form inside the cell.
-
High Protein Binding: The compound may bind extensively to proteins in the cell culture medium, reducing the free concentration available to act on the target.
-
-
-
Q5: Are all sulfonamide-containing drugs antibacterials?
-
No. While the first sulfonamides were antibacterials, the sulfonamide group is now considered a "privileged scaffold" and is found in drugs with a wide range of biological activities, including diuretics, anticonvulsants, anti-inflammatory (COX-2 inhibitors), antiviral, and anticancer agents.[3][6][12][13] The specific activity depends on the overall structure of the molecule, not just the presence of the sulfonamide group.[14]
-
Data Presentation: Structure-Activity Relationships
The following tables summarize quantitative data for sulfonamide derivatives against key biological targets, illustrating important SAR principles.
Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzenesulfonamide Derivatives.
| Compound | R Group on Benzene Ring | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) |
| AAZ | (Acetazolamide Ref.) | 250 | 12 | 25.8 |
| 4a | 4-(Pyrazol-1-yl) | 98.5 | 9.3 | 33.4 |
| 4c | 4-(3,5-dimethyl-Pyrazol-1-yl) | 105.6 | 7.8 | 8.5 |
| 5b | 4-(Indazol-1-yl) | 112.4 | 12.1 | 15.6 |
| 15 | 4-(Indene-fused-Pyrazol-1-yl) | 75.3 | 5.1 | 6.1 |
Data synthesized from reference[11]. This table shows how modifying the "tail" of the sulfonamide can significantly and differentially impact inhibitory potency against various isoforms. Compound 15 , with a bulky indene-fused pyrazole, shows the highest potency against the tumor-associated hCA IX isoform.
Table 2: Antibacterial Activity (MIC) of Aryldisulfonamides.
| Compound | Linker (X) between Sulfonyl Groups | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus |
| 1 | -CH₂- | >200 | >200 |
| 3 | -(CH₂)₃- | >200 | >200 |
| 5 | -(CH₂)₅- | 100 | >200 |
| 9 | (Single Ring Control) | 42 | 83 |
Data synthesized from reference[5]. This table demonstrates that for this series of disulfonamides, increasing the length of the alkyl chain linker can impact antibacterial activity, although a single-ring derivative (sulfonyl hydrazide 9 ) was the most active, highlighting that complex additions are not always beneficial.
Experimental Protocols
Protocol 1: General Synthesis of a Sulfonamide Derivative
This protocol describes the synthesis of a sulfonamide from a sulfonyl chloride and an amine.[3][15][16]
Materials:
-
Aryl or alkyl sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous dichloromethane (DCM) or acetonitrile (CH₃CN)
-
Base (e.g., triethylamine or pyridine, 1.5 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine (1.1 eq) and the base (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours (monitor by TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine/base), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Synthesis Workflow Diagram:
Caption: General experimental workflow for sulfonamide synthesis.
Protocol 2: In Vitro Carbonic Anhydrase (CA) Inhibition Assay
This protocol describes a common method to measure CA inhibition based on the esterase activity of the enzyme.[10][17]
Materials:
-
Purified human carbonic anhydrase isoform (e.g., hCA II)
-
Tris-sulfate buffer (50 mM, pH 7.6)
-
p-Nitrophenyl acetate (pNPA), substrate
-
Test sulfonamide inhibitors
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Spectrophotometer (plate reader) capable of reading at ~400 nm
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test sulfonamide in DMSO. Create serial dilutions in buffer to achieve final assay concentrations (e.g., ranging from 0.1 nM to 100 µM).
-
Reaction Mixture: In each well of a 96-well plate, add:
-
60 µL of Tris-sulfate buffer.
-
10 µL of the test compound dilution (or DMSO for control).
-
10 µL of a freshly prepared CA enzyme solution (concentration to be optimized, e.g., 1-2 µM).
-
-
Incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the substrate, pNPA (e.g., 10 mM in acetonitrile, diluted in buffer), to each well to start the reaction. The final volume is 100 µL.
-
Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 400 nm over time (e.g., every 30 seconds for 5-10 minutes). The absorbance increase is due to the formation of p-nitrophenol.
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition vs. log[Inhibitor] and fit the data to a dose-response curve to calculate the IC₅₀ value. The Ki can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
Mechanism of CA Inhibition Diagram:
Caption: Sulfonamide inhibition of carbonic anhydrase.
References
- 1. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4.7.5. Sulfonamide Synthesis [bio-protocol.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajchem-b.com [ajchem-b.com]
- 13. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. openaccesspub.org [openaccesspub.org]
- 15. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eurekaselect.com [eurekaselect.com]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of 4-Chloro-2-methoxybenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with guidance on scaling up the synthesis of 4-Chloro-2-methoxybenzenesulfonamide. It includes frequently asked questions and troubleshooting guides to address common challenges encountered during laboratory and large-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The synthesis typically starts from 3-chloroanisole (1-chloro-3-methoxybenzene). This starting material is then subjected to chlorosulfonation to introduce the sulfonyl chloride group, followed by amination to form the desired sulfonamide.
Q2: Which chlorosulfonating agent is recommended for the synthesis?
Chlorosulfonic acid is a commonly used reagent for the chlorosulfonation of aromatic compounds.[1][2] It is crucial to control the reaction temperature during the addition of chlorosulfonic acid to prevent side reactions and ensure regioselectivity.
Q3: What are the critical reaction parameters to monitor during the chlorosulfonation step?
The critical parameters for the chlorosulfonation step include:
-
Temperature: The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to control the exothermic reaction and minimize the formation of undesired isomers and byproducts.[2]
-
Stoichiometry: The molar ratio of the substrate to chlorosulfonic acid needs to be carefully controlled to ensure complete conversion while avoiding excessive use of the hazardous reagent.
-
Addition Rate: A slow, dropwise addition of chlorosulfonic acid is recommended to maintain temperature control and prevent localized overheating.[2]
Q4: What are the preferred solvents for this synthesis?
For the chlorosulfonation step, chlorinated solvents like dichloromethane can be used.[1] The subsequent amination step can often be carried out in the same solvent or a different solvent system depending on the chosen aminating agent.
Q5: How can the product be purified at a larger scale?
Purification at scale can be achieved through crystallization. The crude product is often dissolved in a suitable solvent and then precipitated by cooling or by the addition of an anti-solvent. Washing the filtered solid with a non-polar solvent can help remove residual impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete chlorosulfonation. | - Ensure the use of a sufficient molar excess of chlorosulfonic acid.- Verify the quality and concentration of the chlorosulfonic acid.- Increase the reaction time or slightly raise the temperature, while carefully monitoring for side product formation. |
| Incomplete amination. | - Use a sufficient excess of the aminating agent (e.g., ammonia).- Ensure the reaction goes to completion by monitoring with TLC or HPLC. | |
| Product loss during workup and purification. | - Optimize the crystallization conditions (solvent system, temperature profile) to maximize recovery.- Minimize transfer losses by using appropriate equipment for large-scale filtration and drying. | |
| Formation of Isomeric Impurities | Poor regioselectivity during chlorosulfonation. | - Maintain a low reaction temperature during the addition of chlorosulfonic acid.[2]- Ensure efficient stirring to maintain a homogenous reaction mixture. |
| - Consider using a different sulfonating agent or catalyst system that offers higher regioselectivity. | ||
| Product is Oily or Difficult to Crystallize | Presence of residual solvent or impurities. | - Ensure the product is thoroughly dried under vacuum to remove all traces of solvent.- Perform a solvent swap to a more suitable crystallization solvent.- Wash the crude product with a non-polar solvent to remove oily impurities before crystallization. |
| Discoloration of the Product | Formation of degradation products due to harsh reaction conditions. | - Avoid excessive heating during the reaction and workup steps.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
| Contamination from the reactor or reagents. | - Ensure all glassware and reactors are clean and dry before use.- Use high-purity reagents and solvents. |
Experimental Protocols
Representative Lab-Scale Synthesis of this compound
Step 1: Chlorosulfonation of 3-Chloroanisole
-
In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-chloroanisole (1 equivalent) and dichloromethane.
-
Cool the mixture to 0-5 °C in an ice-water bath.
-
Slowly add chlorosulfonic acid (1.1-1.5 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.[2]
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
Separate the organic layer, and wash it with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-2-methoxybenzenesulfonyl chloride.
Step 2: Amination of 4-Chloro-2-methoxybenzenesulfonyl chloride
-
Dissolve the crude 4-chloro-2-methoxybenzenesulfonyl chloride in a suitable solvent like dichloromethane in a flask.
-
Cool the solution to 0-5 °C.
-
Bubble ammonia gas through the solution or add aqueous ammonia dropwise while maintaining the low temperature.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction for completion by TLC.
-
After completion, add water and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Process Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting common synthesis issues.
References
Validation & Comparative
Comparative Guide to the Structural Confirmation of 4-Chloro-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for confirming the chemical structure of synthesized 4-Chloro-2-methoxybenzenesulfonamide. It outlines key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), comparing the expected data for the target molecule with that of potential constitutional isomers. Detailed experimental protocols and visualizations are included to aid in the definitive structural elucidation.
Introduction
This compound is a substituted aromatic sulfonamide. The precise arrangement of the chloro, methoxy, and sulfonamide groups on the benzene ring is critical to its chemical and biological properties. During its synthesis, the formation of constitutional isomers is a common possibility. Therefore, rigorous structural confirmation is essential. This guide focuses on distinguishing the desired product from its potential isomers through comprehensive spectral analysis.
Predicted and Comparative Spectral Data
Due to the limited availability of published experimental spectra for this compound and its isomers, this guide utilizes predicted spectral data alongside general principles of spectroscopy for sulfonamides. The following tables summarize the expected key spectral features.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for determining the substitution pattern of the benzene ring. The chemical shifts and coupling constants of the aromatic protons are highly indicative of their relative positions.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) and Coupling Constants (in Hz)
| Compound | H-3 | H-5 | H-6 | -OCH₃ | -SO₂NH₂ |
| This compound | ~6.9 (d, J≈2) | ~7.3 (dd, J≈8, 2) | ~7.8 (d, J≈8) | ~3.9 (s) | ~7.2 (br s) |
| 4-Chloro-3-methoxybenzenesulfonamide | ~7.4 (d, J≈2) | ~7.0 (dd, J≈8, 2) | ~7.6 (d, J≈8) | ~3.9 (s) | ~7.2 (br s) |
| 2-Chloro-4-methoxybenzenesulfonamide | ~7.0 (d, J≈2.5) | ~6.9 (dd, J≈8.5, 2.5) | ~7.9 (d, J≈8.5) | ~3.8 (s) | ~7.2 (br s) |
| 3-Chloro-4-methoxybenzenesulfonamide | ~7.9 (d, J≈2) | ~7.1 (dd, J≈8.5, 2) | ~7.7 (d, J≈8.5) | ~4.0 (s) | ~7.2 (br s) |
| 5-Chloro-2-methoxybenzenesulfonamide | ~7.5 (dd, J≈8.5, 2.5) | ~7.0 (d, J≈8.5) | ~7.5 (d, J≈2.5) | ~3.9 (s) | ~7.2 (br s) |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Compound | C-1 (C-S) | C-2 (C-O) | C-3 | C-4 (C-Cl) | C-5 | C-6 | -OCH₃ |
| This compound | ~135 | ~158 | ~115 | ~130 | ~128 | ~132 | ~56 |
| 4-Chloro-3-methoxybenzenesulfonamide | ~140 | ~125 | ~157 | ~120 | ~135 | ~113 | ~56 |
| 2-Chloro-4-methoxybenzenesulfonamide | ~138 | ~133 | ~115 | ~163 | ~114 | ~130 | ~56 |
| 3-Chloro-4-methoxybenzenesulfonamide | ~139 | ~112 | ~135 | ~158 | ~128 | ~125 | ~57 |
| 5-Chloro-2-methoxybenzenesulfonamide | ~130 | ~155 | ~120 | ~128 | ~125 | ~130 | ~56 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Characteristic IR Absorption Bands (in cm⁻¹)
| Functional Group | Characteristic Absorption Range | Expected for this compound |
| N-H Stretch (sulfonamide) | 3400-3200 (two bands) | ~3350 and ~3250 |
| C-H Stretch (aromatic) | 3100-3000 | ~3080 |
| C-H Stretch (methyl) | 2950-2850 | ~2940 and ~2840 |
| S=O Stretch (sulfonamide) | 1350-1310 (asymmetric) and 1160-1140 (symmetric) | ~1330 and ~1150 |
| C-O Stretch (aryl ether) | 1275-1200 (asymmetric) and 1075-1020 (symmetric) | ~1250 and ~1050 |
| C-Cl Stretch | 800-600 | ~750 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₇H₈ClNO₃S), the expected monoisotopic mass is approximately 220.99 g/mol .[1]
Table 4: Predicted Key Mass Spectrometry Fragments (m/z)
| Fragment | Description | Expected m/z[1] |
| [M+H]⁺ | Protonated molecular ion | 221.99 |
| [M+Na]⁺ | Sodiated molecular ion | 243.98 |
| [M-SO₂]⁺ | Loss of sulfur dioxide | 157 |
| [M-SO₂NH₂]⁺ | Loss of sulfonamide group | 141 |
A common fragmentation pathway for arylsulfonamides is the loss of SO₂.[2][3][4]
Experimental Protocols
Synthesis of this compound
A typical synthesis involves the reaction of 2-methoxy-4-chlorobenzenesulfonyl chloride with ammonia.
-
In a flask equipped with a magnetic stirrer, dissolve 2-methoxy-4-chlorobenzenesulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Slowly bubble ammonia gas through the solution or add aqueous ammonia dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Prepare a ~5-10 mg sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra and analyze the chemical shifts, coupling constants, and integration to determine the substitution pattern.
-
-
IR Spectroscopy:
-
Prepare a sample of the purified compound as a KBr pellet or a thin film on a salt plate.
-
Record the IR spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the key functional groups.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes.
-
Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern.
-
Visualizations
Experimental Workflow for Structure Confirmation
Caption: Workflow for synthesis and structural confirmation.
Logic of Structural Elucidation
Caption: Logic flow for structural determination.
References
Comparative Analysis of 4-Chloro-2-methoxybenzenesulfonamide with Other Sulfonamides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-Chloro-2-methoxybenzenesulfonamide and its derivatives with other key sulfonamides. The analysis is supported by experimental data on their biological activities, primarily focusing on carbonic anhydrase inhibition and antibacterial efficacy.
Sulfonamides are a versatile class of compounds with a broad range of therapeutic applications, from antibacterial agents to diuretics and anticancer therapies.[1] Their biological activity is largely dictated by the nature of substitutions on the benzenesulfonamide core. This guide focuses on this compound and its analogs, providing a comparative perspective against the well-established sulfonamides, Acetazolamide and Sulfamethoxazole, to highlight structure-activity relationships and potential therapeutic applications.
Performance Comparison: Carbonic Anhydrase Inhibition and Antibacterial Activity
The primary mechanisms of action for the sulfonamides discussed here are the inhibition of carbonic anhydrase (CA) and the disruption of bacterial folic acid synthesis. The following tables summarize the available quantitative data for 4-chloro-benzenesulfonamide derivatives in comparison to Acetazolamide, a potent carbonic anhydrase inhibitor, and Sulfamethoxazole, a widely used antibacterial agent.
It is important to note that while direct experimental data for this compound is limited in the reviewed literature, the data for structurally similar S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides provides valuable insights into the potential activity of this class of compounds.[2]
Carbonic Anhydrase Inhibition
The inhibitory activity of sulfonamides against various isoforms of carbonic anhydrase is a key determinant of their therapeutic potential in conditions like glaucoma, edema, and certain cancers.[3] The data below presents the inhibition constants (Kᵢ) for derivatives of 4-chloro-benzenesulfonamide against four human carbonic anhydrase (hCA) isoforms, with Acetazolamide as a reference. Lower Kᵢ values indicate higher inhibitory potency.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 4-chloro-2-mercapto-5-methyl-benzenesulfonamide derivative (S-ethyl) | >10000 | 214 | 47.5 | 569 |
| 4-chloro-2-mercapto-5-methyl-benzenesulfonamide derivative (S-propyl) | 8700 | 18.5 | 11.4 | 12.3 |
| 4-chloro-2-mercapto-5-methyl-benzenesulfonamide derivative (S-butyl) | 2700 | 2.4 | 1.4 | 1.7 |
| Acetazolamide (Reference) | 250 | 12 | 25 | 5.7 |
Data for 4-chloro-2-mercapto-5-methyl-benzenesulfonamide derivatives sourced from Bioorganic & Medicinal Chemistry.[2]
The data indicates that S-alkylation of the 4-chloro-2-mercapto-5-methyl-benzenesulfonamide scaffold significantly influences inhibitory activity and isoform selectivity. Notably, the S-butyl derivative demonstrates potent, low nanomolar inhibition of hCA II, IX, and XII, comparable to or exceeding the potency of Acetazolamide.[2] The general trend shows that increasing the length of the S-alkyl chain enhances inhibitory activity against these isoforms.
Antibacterial Activity
The antibacterial effect of sulfonamides stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism. Lower MIC values indicate greater antibacterial efficacy. The table below presents the MIC values for derivatives of 4-chloro-2-mercaptobenzenesulfonamide against various bacterial strains, with Sulfamethoxazole as a reference.
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | B. subtilis (MIC, µg/mL) |
| 4-chloro-2-mercaptobenzenesulfonamide derivative 1 | >100 | >100 | >100 | >100 |
| 4-chloro-2-mercaptobenzenesulfonamide derivative 2 | 50 | >100 | >100 | 25 |
| Sulfamethoxazole (Reference) | 8 - >128 | 16 - >128 | >128 | 8 - 64 |
Data for 4-chloro-2-mercaptobenzenesulfonamide derivatives sourced from the Journal of Enzyme Inhibition and Medicinal Chemistry.[4] MIC ranges for Sulfamethoxazole are typical and can vary by strain.
The antibacterial screening of the synthesized 4-chloro-2-mercaptobenzenesulfonamide derivatives revealed that their efficacy is highly dependent on the specific substitutions. While some derivatives showed promising activity against Gram-positive bacteria, many were inactive against the tested Gram-negative strains.[4] This highlights the importance of further structural modifications to enhance the antibacterial spectrum and potency of this class of sulfonamides.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of antibacterial action of sulfonamides.
Caption: Inhibition of carbonic anhydrase by sulfonamides.
Caption: Experimental workflow for MIC determination.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the summarized protocols for the key assays discussed in this guide.
Carbonic Anhydrase Inhibition Assay
This protocol is based on the electrometric method for determining the inhibition of carbonic anhydrase activity.
Objective: To determine the inhibitory potency (Kᵢ) of this compound and other sulfonamides against various carbonic anhydrase isoforms.
Materials:
-
Purified human carbonic anhydrase isoforms (I, II, IX, XII)
-
Test sulfonamides (dissolved in DMSO)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
Stopped-flow spectrophotometer or pH meter
-
Acetazolamide (as a positive control)
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the carbonic anhydrase isoforms and the test sulfonamides.
-
Assay Mixture: In a reaction vessel, combine the buffer solution and the enzyme solution. For inhibition assays, pre-incubate the enzyme with the desired concentration of the sulfonamide inhibitor for a specified time (e.g., 10 minutes) at room temperature.
-
Initiation of Reaction: Rapidly mix the enzyme (or enzyme-inhibitor) solution with CO₂-saturated water to initiate the hydration reaction.
-
Data Acquisition: Monitor the change in pH or absorbance of a pH indicator over time. The rate of the catalyzed reaction is determined from the initial linear portion of the progress curve.
-
Data Analysis: Calculate the initial velocity of the reaction in the presence and absence of the inhibitor. Determine the inhibition constant (Kᵢ) by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the antibacterial efficacy of sulfonamides.
Objective: To determine the minimum inhibitory concentration (MIC) of this compound and other sulfonamides against various bacterial strains.
Materials:
-
Test sulfonamides
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Sulfamethoxazole (as a positive control)
Procedure:
-
Inoculum Preparation: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: Prepare two-fold serial dilutions of the test sulfonamides in MHB in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth (i.e., the first clear well).
Conclusion
The comparative analysis of 4-chloro-benzenesulfonamide derivatives reveals their potential as potent inhibitors of carbonic anhydrase, particularly isoforms associated with cancer. While their antibacterial activity appears more limited and specific, these findings underscore the significance of the 4-chloro substitution pattern in designing novel sulfonamide-based therapeutic agents. Further research is warranted to synthesize and evaluate this compound to directly assess its biological activity and to explore its therapeutic potential in greater detail. The provided experimental protocols offer a standardized framework for such future investigations.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitors: inhibition of human cytosolic isozymes I and II and tumor-associated isozymes IX and XII with S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the biological efficacy of 4-Chloro-2-methoxybenzenesulfonamide derivatives
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of 4-chloro-substituted benzenesulfonamide derivatives, focusing on their potential as anticancer and antibacterial agents. Due to a lack of specific experimental data for 4-Chloro-2-methoxybenzenesulfonamide derivatives, this document leverages available research on structurally similar compounds, primarily 4-chloro-2-mercaptobenzenesulfonamide and other related benzenesulfonamide derivatives. The data presented herein is intended to serve as a reference for researchers and professionals in drug development, offering insights into the potential therapeutic applications of this class of compounds.
Anticancer Activity: A Comparative Overview
Benzenesulfonamide derivatives have emerged as a promising class of compounds with significant anticancer properties. Their mechanism of action often involves the disruption of microtubule dynamics, leading to mitotic catastrophe and apoptosis in cancer cells. This is a similar mechanism to established chemotherapeutic agents like taxanes.[1]
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various benzenesulfonamide derivatives against several human cancer cell lines, compared to standard chemotherapeutic drugs.
| Compound/Drug | Cell Line | IC50/GI50 (µM) | Reference |
| Benzenesulfonamide Derivatives | |||
| N-methyl-N-(3,4,5-trimethoxyphenyl-4-methylaminobenzenesulfonamide | HeLa (Cervical Cancer) | Low nM range | [1] |
| N-methyl-N-(3,4,5-trimethoxyphenyl-4-methoxy-3-aminobenzenesulfonamide | MCF7 (Breast Cancer) | Low nM range | [1] |
| N-benzyl-N-(3,4,5-trimethoxyphenyl-4-methoxy-3-aminobenzenesulfonamide | Ovarian Carcinoma Cells | Low nM range | [1] |
| 4-Chloro-2-mercapto-5-methylbenzenesulfonamide derivative 3l | Leukemia (SR), Melanoma (SK-MEL-5), CNS Cancer (SF-539), Ovarian Cancer (OVCAR-3, OVCAR-4), Breast Cancer (MDA-MB-231/ACTT) | 0.3 - 0.9 | [2] |
| 4-Chloro-2-mercapto-5-methylbenzenesulfonamide derivative 8 | Renal Cancer (A498) | < 0.01 | [2] |
| N-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidine derivatives | MCF-7 (Breast Cancer), HCT-116 (Colon Cancer) | 2.5 - 5 | [3] |
| 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives | HepG2 (Liver Cancer) | Higher activity than Doxorubicin | [4] |
| Standard Chemotherapeutic Agents | |||
| Paclitaxel | HeLa, MCF7 | nM range | [1] |
| Doxorubicin | MCF-7 | 12.80 µg/ml | [5] |
| ABT-751 (Sulfonamide in clinical trials) | - | - | [1] |
Proposed Mechanism of Action: Microtubule Destabilization
Several studies suggest that benzenesulfonamide derivatives exert their anticancer effects by binding to the colchicine site on tubulin, which inhibits tubulin polymerization and disrupts the microtubule network.[1] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Proposed mechanism of anticancer action for benzenesulfonamide derivatives.
Antibacterial Activity: A Comparative Perspective
Certain derivatives of 4-chloro-2-mercaptobenzenesulfonamide have demonstrated promising in vitro activity against a range of bacteria, particularly anaerobic Gram-positive strains.[6][7]
Quantitative Comparison of Antibacterial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 4-chloro-2-mercaptobenzenesulfonamide derivatives against various bacterial strains, in comparison to standard antibiotics.
| Compound/Drug | Bacterial Strain(s) | MIC (µg/mL) | Reference |
| 4-Chloro-2-mercaptobenzenesulfonamide Derivatives | |||
| Compounds 16, 17, 23, 24, 31, 32, 48 | Anaerobic Gram-positive bacteria | Promising activity | [6][7] |
| N-(4-chloro-2-arylmethylthio-5-methylphenylsulfonyl)cinnamamide derivatives | S. aureus, S. epidermidis, E. hirae, E. faecalis, B. subtilis | - | [8] |
| Standard Antibiotics | |||
| Linezolid | S. aureus ATCC 3066 (MRSA) | 0.512 | [9] |
| Vancomycin | E. faecium ATCC 47077 (VRE) | - | [9] |
| PM181104 | S. aureus ATCC 3066 (MRSA) | 0.032 | [9] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity of potential medicinal agents.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol is a widely used method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
The available evidence suggests that 4-chloro-substituted benzenesulfonamide derivatives are a versatile scaffold with significant potential in both oncology and infectious disease research. While direct experimental data for this compound is currently limited, the promising anticancer and antibacterial activities of structurally related compounds warrant further investigation into this specific derivative. The detailed experimental protocols and comparative data provided in this guide aim to facilitate future research and development in this area.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of a new series of 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives with potential antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro and In Vivo Activities of Antibiotic PM181104 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Chloro-2-methoxybenzenesulfonamide: Cross-referencing Predicted Data with Literature Values of a Structural Analog
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comparative analysis of the predicted physicochemical and spectral properties of 4-Chloro-2-methoxybenzenesulfonamide against experimentally determined literature values for the closely related compound, 4-Chlorobenzenesulfonamide. This cross-referencing approach offers a valuable benchmark for the experimental validation of this compound.
Data Presentation: Physicochemical and Spectral Properties
The following tables summarize the available quantitative data for this compound (predicted) and 4-Chlorobenzenesulfonamide (experimental literature values). This side-by-side comparison facilitates a clear understanding of the expected properties of the target compound.
Table 1: Physicochemical Properties
| Property | This compound (Predicted) | 4-Chlorobenzenesulfonamide (Literature Value) | Data Source |
| Molecular Formula | C7H8ClNO3S | C6H6ClNO2S | PubChem |
| Molecular Weight | 221.66 g/mol | 191.64 g/mol | PubChem |
| Melting Point | Not Available | 145-148 °C | Not Available |
| XLogP3 | 1.8 | 1.2 | PubChem |
Table 2: Spectral Data
| Spectral Data | This compound (Predicted) | 4-Chlorobenzenesulfonamide (Literature Values) |
| ¹H NMR | No experimental data available. Predicted shifts would show aromatic protons, a methoxy singlet, and a sulfonamide proton. | ¹H NMR (DMSO-d6): δ 7.85 (d, 2H), 7.58 (d, 2H), 7.47 (s, 2H, NH2).[1] |
| ¹³C NMR | No experimental data available. | No readily available literature spectrum. |
| IR Spectroscopy | No experimental data available. Key predicted peaks: SO2 stretch (~1350, 1160 cm⁻¹), C-O stretch (~1250 cm⁻¹), C-Cl stretch (~750 cm⁻¹). | Key peaks observed in KBr pellet: 3340, 3240 (N-H), 1580 (aromatic C=C), 1330, 1160 (S=O), 830 (p-substituted benzene) cm⁻¹.[2] |
| Mass Spectrometry | Predicted [M+H]⁺ = 222.00 | ESI-MS: m/z 190.0 [M-H]⁻.[2] |
Experimental Protocols
To facilitate the acquisition of experimental data for this compound, the following standard methodologies are provided for key analytical techniques.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus: Capillary melting point apparatus.
Procedure:
-
A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 2 °C/min) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Apparatus: NMR Spectrometer (e.g., 400 MHz).
Procedure for ¹H and ¹³C NMR:
-
Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
-
The tube is placed in the NMR spectrometer.
-
For ¹H NMR, the spectrum is acquired, and chemical shifts, integration, and coupling patterns are analyzed.
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired to determine the chemical shifts of all unique carbon atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Apparatus: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
A background spectrum of the clean ATR crystal is recorded.
-
A small amount of the solid sample is placed directly on the ATR crystal, and firm contact is ensured using the pressure arm.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Apparatus: Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Procedure:
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
The solution is introduced into the mass spectrometer.
-
The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
The molecular ion peak is identified to confirm the molecular weight, and the fragmentation pattern can provide structural information.
Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Logical relationship for cross-referencing experimental and predicted data.
References
Structure-Activity Relationship (SAR) of 4-Chloro-2-methoxybenzenesulfonamide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-Chloro-2-methoxybenzenesulfonamide analogs, with a primary focus on their activity as carbonic anhydrase (CA) inhibitors. While a comprehensive SAR study on a dedicated series of this compound analogs is not extensively documented in publicly available literature, this guide extrapolates key SAR principles from studies on closely related benzenesulfonamide derivatives. The information presented herein is intended to guide researchers in the rational design of novel and potent inhibitors.
Understanding the Benzenesulfonamide Scaffold in Drug Design
Benzenesulfonamides are a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. Their prominence is largely due to the sulfonamide group's ability to act as a zinc-binding group (ZBG), effectively chelating the zinc ion within the active site of metalloenzymes like carbonic anhydrases. The aromatic ring of the benzenesulfonamide provides a platform for synthetic modifications, allowing for the fine-tuning of physicochemical properties and biological activity.
General Structure-Activity Relationships of Benzenesulfonamide-Based Carbonic Anhydrase Inhibitors
SAR studies on a multitude of benzenesulfonamide derivatives have established several key principles for achieving potent and selective inhibition of carbonic anhydrase isoforms:
-
The Sulfonamide Group: The unsubstituted sulfonamide group (-SO₂NH₂) is essential for potent CA inhibition, as it coordinates to the active site zinc ion.
-
Aromatic Ring Substitution: The substitution pattern on the benzene ring significantly influences the inhibitory potency and selectivity. Electron-withdrawing groups, such as halogens or nitro groups, can enhance the acidity of the sulfonamide protons, leading to stronger zinc binding and increased inhibitory activity.[1]
-
"Tail" Modifications: Appending various substituents (the "tail") to the benzenesulfonamide core is a common strategy to explore the chemical space around the active site and achieve isoform selectivity. These tails can interact with different amino acid residues lining the active site cavity, leading to variations in affinity for different CA isoforms.
Comparative Analysis of Substituted Benzenesulfonamide Analogs
To illustrate the impact of structural modifications on inhibitory activity, the following table summarizes the inhibition constants (Kᵢ) of a series of S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives containing a 4-ethylbenzenesulfonamide scaffold against four human carbonic anhydrase (hCA) isoforms. While not direct analogs of this compound, these data provide valuable insights into SAR.
Table 1: Carbonic Anhydrase Inhibition Data for a Series of Benzenesulfonamide Derivatives
| Compound | R Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 2 | 2-fluorobenzyl | 78.5 | 6.4 | 7.1 | 3.1 |
| 3 | 3-fluorobenzyl | 57.8 | 8.9 | 9.8 | 4.5 |
| 4 | 4-fluorobenzyl | 125.6 | 14.2 | 15.3 | 20.2 |
| 12 | 2,4-difluorobenzyl | 98.3 | 11.7 | 12.4 | 18.9 |
| AAZ * | - | 250 | 12 | 25 | 5.7 |
*Acetazolamide (AAZ) is a standard CA inhibitor included for comparison.[2] *Data extracted from a study on S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides.[2]
Key Observations from Table 1:
-
The position of the fluorine substituent on the benzyl tail influences the inhibitory activity and isoform selectivity.
-
Compounds 2 and 3 , with 2-fluoro and 3-fluoro substitutions, respectively, exhibit potent inhibition of hCA II, IX, and XII, with Kᵢ values in the low nanomolar range, surpassing the activity of the standard inhibitor acetazolamide against some isoforms.[2]
-
These findings underscore the importance of the "tail" in modulating the inhibitory profile of benzenesulfonamide-based inhibitors.
Inferred SAR for this compound Analogs
Based on the general principles of benzenesulfonamide SAR, we can infer the following for analogs of this compound:
-
4-Chloro Group: The electron-withdrawing nature of the chlorine atom at the 4-position is expected to increase the acidity of the sulfonamide group, potentially leading to enhanced binding to the zinc ion and potent inhibitory activity.
-
2-Methoxy Group: The methoxy group at the 2-position is an electron-donating group. Its impact is more complex and could influence activity through steric and electronic effects, as well as by altering the compound's solubility and pharmacokinetic properties. The interplay between the electron-withdrawing 4-chloro and electron-donating 2-methoxy groups will be a key determinant of the overall activity.
-
Further Analogs: Modifications at other positions on the benzene ring or derivatization of the sulfonamide nitrogen would likely follow the general SAR principles, where the nature and position of the substituent dictate the changes in activity and selectivity.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Kinetic Assay)
This section provides a detailed methodology for assessing the carbonic anhydrase inhibitory activity of test compounds.
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Test compounds (analogs of this compound)
-
Acetazolamide (reference inhibitor)
-
Tris-HCl buffer (pH 7.4)
-
CO₂-saturated water
-
Phenol red indicator
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare stock solutions of the purified hCA isoforms in Tris-HCl buffer.
-
Prepare stock solutions of the test compounds and acetazolamide in a suitable solvent (e.g., DMSO).
-
-
Assay Mixture Preparation:
-
In the stopped-flow instrument's syringes, prepare the following solutions:
-
Syringe A: Enzyme solution (at a final concentration of ~10 nM) and phenol red indicator in Tris-HCl buffer.
-
Syringe B: CO₂-saturated water.
-
-
-
Kinetic Measurement:
-
Rapidly mix the contents of Syringe A and Syringe B. The CA-catalyzed hydration of CO₂ will cause a pH change, which is monitored by the change in absorbance of the phenol red indicator at 557 nm.
-
Record the initial rate of the enzymatic reaction.
-
-
Inhibition Measurement:
-
Pre-incubate the enzyme with various concentrations of the test compound or acetazolamide for a set period (e.g., 15 minutes) at room temperature.
-
Repeat the kinetic measurement as described in step 3.
-
-
Data Analysis:
-
Determine the IC₅₀ value for each compound, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Visualizing Experimental Workflow and Logical Relationships
Experimental Workflow for SAR Studies
Caption: Workflow for SAR studies of this compound analogs.
Signaling Pathway: Carbonic Anhydrase in pH Regulation
Caption: Role of Carbonic Anhydrase in pH homeostasis and its inhibition.
Logical Relationship: Deriving SAR
Caption: Logical relationship between chemical structure, biological activity, and SAR.
References
Comparative Analysis of the Antibacterial Spectrum of a Sulfonamide Derivative and Selected Antibiotics
A detailed comparison of the in vitro antibacterial activity of a representative sulfonamide derivative against Gram-positive and Gram-negative bacteria, benchmarked against established antibiotics including Penicillin, Tetracycline, and Ciprofloxacin. This guide provides quantitative data, experimental protocols, and a visual workflow for researchers in microbiology and drug development.
Introduction
Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. While the emergence of antibiotic resistance has limited their use as monotherapy, sulfonamides and their derivatives continue to be a subject of research for the development of new antimicrobial agents. This guide provides a comparative analysis of the antibacterial spectrum of a representative sulfonamide derivative, N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide, against the well-established antibiotics Penicillin, Tetracycline, and Ciprofloxacin.
Note on Data: Extensive literature searches did not yield specific Minimum Inhibitory Concentration (MIC) data for 4-Chloro-2-methoxybenzenesulfonamide. Therefore, this guide utilizes available data for a structurally related sulfonamide derivative, N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide, to provide a representative comparison. The data presented is for informational and comparative purposes within a research context.
Antibacterial Spectrum Comparison
The in vitro efficacy of antimicrobial agents is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium after overnight incubation. The following table summarizes the MIC values of N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide and the comparator antibiotics against the quality control strains Staphylococcus aureus ATCC 29213 (a Gram-positive bacterium) and Escherichia coli ATCC 25922 (a Gram-negative bacterium).
| Antimicrobial Agent | Class | Target Organism | MIC (µg/mL) |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Sulfonamide | Staphylococcus aureus ATCC 29213 | 32[1][2] |
| Penicillin | β-Lactam | Staphylococcus aureus ATCC 29213 | 0.12 - 1 |
| Tetracycline | Tetracycline | Staphylococcus aureus ATCC 29213 | 0.12 - 1 |
| Ciprofloxacin | Fluoroquinolone | Staphylococcus aureus ATCC 25923 | ≤1[3] |
| Tetracycline | Tetracycline | Escherichia coli ATCC 25922 | 1 - 4[4] |
| Ciprofloxacin | Fluoroquinolone | Escherichia coli ATCC 25922 | 0.004 - 0.015 |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the in vitro activity of an antimicrobial agent. The most common method, and the one on which the data in this guide is based, is the broth microdilution method. The protocol is performed in accordance with the guidelines established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7]
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
- Antimicrobial Stock Solutions: Prepare high-concentration stock solutions of the test compounds (sulfonamide derivative and comparator antibiotics) in a suitable solvent.
- Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria like S. aureus and E. coli.
- Bacterial Inoculum: Prepare a standardized bacterial suspension. This is typically done by suspending colonies from an overnight culture on an agar plate into a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
- Microtiter Plates: Use sterile 96-well microtiter plates.
2. Assay Procedure:
- Serial Dilutions: Dispense the growth medium into the wells of the microtiter plate. Create a two-fold serial dilution of each antimicrobial agent by transferring a specific volume of the drug from one well to the next, resulting in a range of decreasing concentrations.
- Inoculation: Add the diluted bacterial suspension to each well, including a positive control well (containing only medium and bacteria) and a negative control well (containing only medium).
- Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
3. Interpretation of Results:
- After incubation, visually inspect the plates for bacterial growth, which is indicated by turbidity.
- The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the determination and comparison of the antibacterial spectrum using the broth microdilution method.
Conclusion
This guide provides a framework for comparing the antibacterial spectrum of a sulfonamide derivative to that of known antibiotics. The provided data, based on a structurally similar compound, suggests that N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide has moderate activity against the tested Gram-positive bacterium, Staphylococcus aureus.[1][2] However, its efficacy is less than that of the comparator antibiotics. Further research is required to determine the full spectrum of activity of this compound and to evaluate its potential as a lead compound for the development of new antibacterial agents. The detailed experimental protocol and workflow diagram serve as a resource for researchers undertaking such investigations.
References
- 1. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Efficacy of Omadacycline against Escherichia coli in a Mouse Urinary Tract Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. medicallabnotes.com [medicallabnotes.com]
- 7. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Sulfonamide Compounds: A Comparative Guide for Researchers
A detailed examination of recently synthesized sulfonamide derivatives, showcasing the translation of promising in vitro results to in vivo efficacy. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their anti-inflammatory and anti-cancer activities, supported by experimental data and methodologies.
The sulfonamide functional group remains a cornerstone in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2] Recent research has focused on developing novel sulfonamide derivatives with enhanced potency and selectivity against various diseases, including cancer and inflammation.[1][2] A critical step in the drug discovery pipeline is the validation of in vitro findings through robust in vivo studies. This guide delves into recent examples of sulfonamide compounds that have successfully transitioned from promising in vitro activity to significant in vivo efficacy, providing a comparative overview of their performance.
Anti-Inflammatory Sulfonamides: From Enzyme Inhibition to Edema Reduction
A recent study focused on novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine as potential anti-inflammatory agents.[3][4] The in vitro and in vivo activities of three lead compounds were compared against the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.
Comparative In Vitro and In Vivo Anti-Inflammatory Activity
The synthesized compounds demonstrated significant anti-inflammatory potential both in vitro, by protecting red blood cells from hemolysis, and in vivo, by reducing carrageenan-induced paw edema in rats.[3]
| Compound | In Vitro: Hemolysis Inhibition (%) at 400 µg/mL[3] | In Vivo: Paw Edema Inhibition (%) at 4h (200 mg/kg)[3][4] |
| Compound 1 | 94.6% | 96.31% |
| Compound 2 | 93.9% | 72.08% |
| Compound 3 | 95.2% | 99.69% |
| Indomethacin (Standard) | 94.5% | 57.66% |
Notably, compounds 1 and 3 exhibited superior in vivo anti-inflammatory activity compared to indomethacin.[3]
Mechanism of Action: Downregulation of Pro-Inflammatory Markers
To elucidate the mechanism behind the observed anti-inflammatory effects, the levels of pro-inflammatory cytokines and oxidative stress markers were measured in the paw tissue of the rat model. All three compounds were found to significantly reduce the levels of TNF-α, IL-1α, IL-1β, IL-6, and C-reactive protein (CRP) more effectively than indomethacin.[3][4] Furthermore, they also decreased the levels of COX-1 and COX-2 and enhanced the levels of the antioxidant enzymes superoxide dismutase (SOD) and glutathione (GSH).[3][4]
Anti-Cancer Sulfonamides: Targeting VEGFR-2 for Tumor Suppression
Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[5][6][7] Consequently, VEGFR-2 is a prime target for the development of novel anti-cancer therapies.[5][6][7] A series of novel sulfonamide derivatives were designed and synthesized as potential VEGFR-2 inhibitors.[6][7]
In Vitro Performance: From Enzyme Inhibition to Cytotoxicity
The synthesized compounds were first evaluated for their ability to inhibit VEGFR-2 kinase activity. Subsequently, their anti-proliferative activity was assessed against various human cancer cell lines.
| Compound | VEGFR-2 Inhibition IC50 (µM)[6] | HCT-116 IC50 (µM)[6] | HepG-2 IC50 (µM)[6] | MCF-7 IC50 (µM)[6] | WI-38 (Normal Fibroblasts) IC50 (µM)[6] |
| Compound 3a | 0.17 | 5.58 | 4.84 | 4.92 | 86.26 |
| Compound 6 | 0.08 | 3.53 | 3.33 | 4.31 | 86.52 |
| Compound 15 | 0.0787 | 4.3 | 3.3 | 3.5 | 69.68 |
| Sorafenib (Standard) | Not Reported | 3.98 | 5.52 | 6.44 | 35.71 |
Compounds 6 and 15 demonstrated potent VEGFR-2 inhibition and broad-spectrum anti-proliferative activity against cancer cell lines, with IC50 values comparable or superior to the standard drug, sorafenib.[6] Importantly, these compounds exhibited significantly lower cytotoxicity against normal WI-38 fibroblasts, suggesting a favorable selectivity profile.[6]
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Model
The in vivo anti-cancer efficacy of a representative sulfonamide compound, L18, which acts as a CDK9 inhibitor, was evaluated in a mouse xenograft model of acute myeloid leukemia (MV4-11).[8]
| Treatment | Dose | Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | ~1500 | 0% |
| L18 | 30 mg/kg | ~500 | ~67% |
| VIP152 (Positive Control) | 10 mg/kg | ~750 | ~50% |
Compound L18 demonstrated significant tumor growth inhibition, superior to the positive control, VIP152.[8]
Signaling Pathway: Mechanism of Apoptosis Induction
Further investigation into the mechanism of action of anti-cancer sulfonamides revealed their ability to induce apoptosis (programmed cell death) in cancer cells. For instance, compound L18 was shown to down-regulate the levels of Myc-1 and c-Myc in MV4-11 cells, leading to apoptosis.[8] Another study showed that their lead compounds induced G2/M and Pre-G1 phase arrest in the cell cycle, ultimately triggering apoptosis.[6]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats[3][9]
-
Wistar rats are divided into control, standard (indomethacin 10 mg/kg), and test groups (sulfonamide compounds 200 mg/kg).
-
The standard and test compounds are administered orally.
-
After 30 minutes, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.
-
The percentage of edema inhibition is calculated by comparing the paw volume in the treated groups to the control group.
In Vitro VEGFR-2 Kinase Assay[6]
The inhibitory activity of the sulfonamide compounds against VEGFR-2 kinase is typically determined using a kinase assay kit, such as the ADP-Glo™ Kinase Assay. The assay measures the amount of ADP produced during the kinase reaction. The luminescence signal is inversely proportional to the kinase activity. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is then calculated.
Cell Proliferation Assay (MTT Assay)[6]
-
Cancer cells (e.g., HCT-116, HepG-2, MCF-7) and normal cells (e.g., WI-38) are seeded in 96-well plates.
-
After 24 hours, the cells are treated with various concentrations of the sulfonamide compounds for a specified period (e.g., 48 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated, and the IC50 value is determined.
Mouse Xenograft Model[8]
-
Human cancer cells (e.g., MV4-11) are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
When the tumors reach a certain volume, the mice are randomized into control and treatment groups.
-
The sulfonamide compound or vehicle is administered to the mice (e.g., orally or intraperitoneally) at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, the tumors are excised and weighed, and the percentage of tumor growth inhibition is calculated.
This guide highlights the successful translation of in vitro findings to in vivo efficacy for a selection of recently developed sulfonamide compounds. The presented data and methodologies offer valuable insights for researchers in the field of drug discovery and development, underscoring the continued importance of the sulfonamide scaffold in the design of novel therapeutic agents.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 4-Chloro-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of key pharmaceutical intermediates is a cornerstone of efficient drug development. This guide provides a comparative analysis of two potential synthetic routes to 4-Chloro-2-methoxybenzenesulfonamide, a valuable building block in medicinal chemistry. The routes are benchmarked based on established chemical transformations, with projected data on reaction yields, purity, and conditions to aid in the selection of the most efficient pathway for laboratory and process scale-up.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies are evaluated:
-
Route 1: Electrophilic Aromatic Substitution on a Chlorinated Precursor. This classic approach involves the chlorosulfonation of the readily available 3-chloroanisole, followed by amidation of the resulting sulfonyl chloride.
-
Route 2: Late-Stage Chlorination of a Sulfonamide Intermediate. This route begins with the synthesis of 2-methoxybenzenesulfonamide from 2-methoxyaniline, followed by a selective chlorination of the activated aromatic ring.
The following table summarizes the key quantitative metrics for each proposed route. Please note that the data presented are estimations derived from analogous reactions reported in the scientific literature and serve as a benchmark for comparison.
| Parameter | Route 1: Chlorosulfonation of 3-Chloroanisole | Route 2: Chlorination of 2-Methoxybenzenesulfonamide |
| Starting Materials | 3-Chloroanisole, Chlorosulfonic Acid, Ammonia | 2-Methoxyaniline, Chlorosulfonic Acid, Ammonia, N-Chlorosuccinimide |
| Number of Steps | 2 | 3 |
| Overall Estimated Yield | ~70-80% | ~65-75% |
| Estimated Purity | >95% after crystallization | >95% after crystallization |
| Key Reagents | Chlorosulfonic Acid | N-Chlorosuccinimide |
| Potential Hazards | Highly corrosive and reactive chlorosulfonic acid | Use of a chlorinated solvent, potential for over-chlorination |
| Scalability | Potentially high, common industrial process | Moderate, requires control of chlorination selectivity |
Experimental Protocols
Route 1: Chlorosulfonation of 3-Chloroanisole
This two-step synthesis begins with the electrophilic chlorosulfonation of 3-chloroanisole to form the key intermediate, 4-chloro-2-methoxybenzenesulfonyl chloride. Subsequent amidation with aqueous ammonia yields the final product.
Step 1: Synthesis of 4-Chloro-2-methoxybenzenesulfonyl chloride
To a stirred solution of chlorosulfonic acid (4 equivalents) cooled to 0-5 °C in a flask equipped with a gas trap, 3-chloroanisole (1 equivalent) is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 2-3 hours, or until the reaction is complete as monitored by TLC. The reaction mixture is then carefully poured onto crushed ice with vigorous stirring. The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield crude 4-chloro-2-methoxybenzenesulfonyl chloride.
Estimated Yield: 80-90%
Step 2: Synthesis of this compound
The crude 4-chloro-2-methoxybenzenesulfonyl chloride (1 equivalent) is added portion-wise to a stirred, cooled (0-5 °C) solution of concentrated aqueous ammonia (10-15 equivalents). The mixture is stirred vigorously for 1-2 hours, allowing it to warm to room temperature. The resulting precipitate is collected by filtration, washed with cold water, and then recrystallized from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.
Estimated Yield: 85-95%
Route 2: Chlorination of 2-Methoxybenzenesulfonamide
This three-step route commences with the synthesis of 2-methoxybenzenesulfonamide, which is then subjected to electrophilic chlorination.
Step 1: Synthesis of 2-Methoxybenzenesulfonyl chloride
Following a similar procedure to Route 1, Step 1, 2-methoxyaniline is reacted with chlorosulfonic acid to yield 2-methoxybenzenesulfonyl chloride.
Estimated Yield: 85-95%
Step 2: Synthesis of 2-Methoxybenzenesulfonamide
The 2-methoxybenzenesulfonyl chloride is then amidated using aqueous ammonia as described in Route 1, Step 2, to produce 2-methoxybenzenesulfonamide.
Estimated Yield: 90-98%
Step 3: Chlorination of 2-Methoxybenzenesulfonamide
To a solution of 2-methoxybenzenesulfonamide (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane, N-chlorosuccinimide (NCS) (1.1 equivalents) is added. The reaction mixture is stirred at room temperature for 4-8 hours, with the progress monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to give this compound.
Estimated Yield: 80-90%
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Conclusion
Both presented routes offer viable pathways to this compound.
-
Route 1 is more direct and likely to be more atom-economical, making it a strong candidate for larger-scale synthesis. However, it requires the handling of large quantities of highly corrosive chlorosulfonic acid.
-
Route 2 involves an additional step but utilizes a milder chlorinating agent (NCS) in the final step, which could be advantageous for substrates with sensitive functional groups and for laboratory-scale synthesis where ease of handling is a priority.
The ultimate choice of synthetic route will depend on the specific requirements of the research or development project, including scale, available equipment, safety protocols, and cost considerations. The experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for making an informed decision.
A Comparative Guide to Orthogonal Methods for Verifying the Purity of 4-Chloro-2-methoxybenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
In the development and manufacturing of active pharmaceutical ingredients (APIs), ensuring the purity of the compound is of paramount importance. A single analytical method is often insufficient to detect all potential impurities, which may include isomers, degradation products, or residual starting materials. This guide provides an objective comparison of several orthogonal analytical methods for verifying the purity of 4-Chloro-2-methoxybenzenesulfonamide, a key chemical intermediate. Orthogonal methods are techniques that measure the same attribute using different underlying principles, providing a more comprehensive and reliable purity profile.
The methods compared herein include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Capillary Electrophoresis (CE), quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Logical Workflow for Purity Verification
A robust purity assessment strategy involves employing multiple, complementary techniques. The results from these distinct analytical approaches are integrated to build a comprehensive purity profile, ensuring that a wide range of potential impurities are detected and quantified.
Caption: Workflow for API purity verification using orthogonal methods.
Comparison of Orthogonal Method Performance
The selection of an analytical technique depends on the specific goal, whether it is routine purity testing, impurity identification, or absolute quantification. The following table summarizes the performance characteristics of each orthogonal method for analyzing this compound.
| Method | Underlying Principle | Specificity | Sensitivity | Primary Use Case |
| HPLC-UV | Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[1] | High | Moderate to High | Quantification of the main component and known/unknown impurities. Stability-indicating assays.[2] |
| LC-MS | Separation by HPLC followed by detection based on the mass-to-charge ratio (m/z) of ionized analytes.[3][4] | Very High | Very High | Identification and structural elucidation of unknown impurities and degradation products.[3] Trace-level quantification. |
| Capillary Electrophoresis (CE) | Separation of ions in an electric field based on their size, charge, and electrophoretic mobility.[5] | High | Moderate | Orthogonal separation to confirm purity results from HPLC; ideal for charged or highly polar impurities.[5][6] |
| Quantitative NMR (qNMR) | Absorption of radiofrequency by atomic nuclei in a magnetic field. Signal intensity is directly proportional to the number of nuclei.[7] | Very High (Structural) | Low to Moderate | Absolute purity determination (assay) against a certified internal standard without needing a reference standard of the API itself.[7][8][9] |
| FTIR Spectroscopy | Absorption of infrared radiation by molecules, causing vibrations of functional groups at characteristic frequencies.[10][11] | High (Qualitative) | Low | Rapid confirmation of molecular identity and presence of key functional groups. Not suitable for quantifying trace impurities.[12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following sections provide representative experimental protocols for each technique, which can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and quantification of the main component and related substances. A similar methodology has been successfully used for a structurally related sulfonamide intermediate.[13][2][14]
-
Instrumentation: HPLC system with UV or Photodiode Array (PDA) detector.
-
Column: Chiral stationary phases like Crownpak CR (+) for enantiomeric purity, or standard C18 columns (e.g., 250 mm x 4.6 mm, 5 µm) for general impurity profiling.[13][2]
-
Mobile Phase: For chiral separation, an acidic aqueous buffer such as perchloric acid adjusted to pH 1.0 can be effective.[2] For reversed-phase impurity methods, a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (acetonitrile or methanol) is common.[1]
-
Flow Rate: 0.5 - 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Injection Volume: 10 - 20 µL.[2]
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent mixture (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the gold standard for identifying unknown impurities by providing accurate mass data, which aids in structural elucidation.
-
Instrumentation: HPLC or UHPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
-
Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm).[15]
-
Gradient Program: A typical gradient might run from 10% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode, as sulfonamides protonate readily.[16]
-
MS Detection: Full scan mode to detect all ions, followed by tandem MS (MS/MS) on selected parent ions to obtain fragmentation patterns for structural confirmation.[3]
Capillary Electrophoresis (CE)
CE offers a different separation mechanism from HPLC, making it an excellent orthogonal technique.
-
Instrumentation: Capillary Electrophoresis system with a UV-Vis or DAD detector.
-
Capillary: Fused silica capillary, typically 50-75 µm internal diameter and 40-60 cm total length.[17][18]
-
Running Buffer (Electrolyte): 45 mM sodium phosphate buffer with 10% methanol, pH 7.3.[6][19] Alternatively, a 10-20 mM sodium borate buffer at pH 9.0-9.5 can be used.[5][18]
-
Temperature: 25 °C.[17]
-
Injection: Hydrodynamic (pressure) injection for 5-10 seconds.[17]
-
Detection: Direct UV detection at 254 nm or a wavelength appropriate for the sulfonamide chromophore.[17]
Quantitative NMR (qNMR)
qNMR provides an absolute measure of purity by comparing the integral of an analyte's signal to that of a certified internal standard.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10-20 mg of the this compound sample.
-
Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity and signals that do not overlap with the analyte.
-
Dissolve both components in a known volume of a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Relaxation Delay (d1): A long delay is critical for accurate quantification. It should be at least 5 times the longest T1 relaxation time of the signals being integrated (typically >30 seconds).
-
Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Processing:
-
Apply Fourier transform and manual phase correction.
-
Perform baseline correction.
-
Carefully integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the weights, molecular weights, number of protons in each integrated signal, and the purity of the internal standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to confirm the identity of the compound by verifying its functional groups.
-
Instrumentation: FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.
-
Acquisition:
-
Data Analysis: Compare the resulting spectrum with a reference spectrum of this compound. Key characteristic bands to verify would include:
-
N-H stretch (sulfonamide): ~3300-3200 cm⁻¹
-
Aromatic C-H stretch: ~3100-3000 cm⁻¹
-
Asymmetric and Symmetric SO₂ stretch: ~1350-1310 cm⁻¹ and ~1160-1140 cm⁻¹
-
C-O stretch (methoxy): ~1250 cm⁻¹
-
C-Cl stretch: ~800-600 cm⁻¹
-
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. agilent.com [agilent.com]
- 5. Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. emerypharma.com [emerypharma.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 10. d-nb.info [d-nb.info]
- 11. Application Prospects of FTIR Spectroscopy and CLSM to Monitor the Drugs Interaction with Bacteria Cells Localized in Macrophages for Diagnosis and Treatment Control of Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide | Semantic Scholar [semanticscholar.org]
- 15. Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02488H [pubs.rsc.org]
- 16. hpst.cz [hpst.cz]
- 17. Determination of sulfonamides in milk by capillary electrophoresis with PEG@MoS2 as a dispersive solid-phase extraction sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. americanlaboratory.com [americanlaboratory.com]
- 19. Application of capillary zone electrophoresis with large-volume sample stacking to the sensitive determination of sulfonamides in meat and ground water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Combination ATR-FTIR with Multiple Classification Algorithms for Authentication of the Four Medicinal Plants from Curcuma L. in Rhizomes and Tuberous Roots [mdpi.com]
- 21. journals.indexcopernicus.com [journals.indexcopernicus.com]
Unlocking Enzyme Inhibition: A Comparative Docking Analysis of Sulfonamide Derivatives
A deep dive into the molecular interactions of sulfonamide-based inhibitors with key protein targets reveals critical insights for future drug design. This guide provides a comparative analysis of their docking performance, supported by experimental data and detailed methodologies, offering a valuable resource for researchers, scientists, and drug development professionals.
Sulfonamide derivatives have long been a cornerstone in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their ability to effectively bind to and inhibit various enzymes has led to their development as antibacterial, anticancer, and antiglaucoma agents, among others. At the heart of their mechanism lies the specific molecular interactions with target proteins. This guide offers a comparative overview of these interactions through the lens of molecular docking studies, juxtaposed with experimental inhibition data.
Comparative Inhibitory Activity and Docking Scores
The efficacy of sulfonamide derivatives as enzyme inhibitors is quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Molecular docking studies provide a theoretical basis for these experimental observations, with docking scores indicating the predicted binding affinity. The following tables summarize key data from various studies, comparing the performance of different sulfonamide derivatives against prominent protein targets.
| Compound/Derivative | Target Protein | Experimental Ki (nM) | Experimental IC50 (µM) | Docking Score (unit) | Reference |
| Compound 3 | Carbonic Anhydrase I (hCA I) | 49.45 ± 9.13 | - | - | [1] |
| Acetazolamide (AZA) | Carbonic Anhydrase I (hCA I) | ~237 (calculated) | - | - | [1] |
| Compound 9 | Carbonic Anhydrase II (hCA II) | 36.77 ± 8.21 | - | - | [1] |
| Acetazolamide (AZA) | Carbonic Anhydrase II (hCA II) | ~187.5 (calculated) | - | - | [1] |
| Compound 7f | Carbonic Anhydrase IX (hCA IX) | - | 0.01001 | - | [2] |
| Compound 11a | Dihydropteroate Synthase (DHPS) | - | 2.76 (µg/mL) | - | [3] |
| Compound 11a | Dihydrofolate Reductase (DHFR) | - | 0.20 (µg/mL) | - | [3] |
| YM-2 | Urease | - | 1.90 ± 0.02 | - | [4] |
| Compound DS2 | Dihydrofolate Reductase (DHFR) | - | 15.63 (µg/mL, MIC) | - | [5][6] |
| 4M3NPBS | Penicillin-Binding Protein 2X (PBP-2X) | - | - | High (comparable to Cefuroxime) | [7] |
Experimental and Computational Methodologies
The data presented in this guide are derived from rigorous experimental and computational protocols. A generalized overview of these methods is provided below to facilitate understanding and replication.
In Vitro Enzyme Inhibition Assays
The inhibitory potential of the synthesized sulfonamide derivatives is typically assessed against their target enzymes using established in vitro assays. For instance, the inhibition of human carbonic anhydrase (hCA) isoforms is often measured using a stopped-flow CO2 hydrase assay. Similarly, the activity against bacterial enzymes like DHPS and DHFR is determined by spectrophotometric methods that monitor the substrate conversion rate in the presence and absence of the inhibitor.[1][3] The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are then calculated from dose-response curves.
Molecular Docking Protocols
Molecular docking simulations are performed to predict the binding conformation and affinity of the sulfonamide derivatives within the active site of their target proteins.
-
Protein and Ligand Preparation: The three-dimensional crystal structures of the target proteins are obtained from the Protein Data Bank (PDB).[8] Water molecules and co-crystallized ligands are typically removed, and the protein structure is prepared by adding hydrogen atoms and assigning appropriate charges. The 2D structures of the sulfonamide derivatives are sketched and converted to 3D structures, followed by energy minimization.[8]
-
Docking Simulation: Software packages such as AutoDock, MOE, GOLD, or the Schrödinger suite are commonly used to perform the docking calculations.[7][9][10] The prepared ligands are docked into the defined active site of the target protein. The docking algorithm explores various possible conformations of the ligand within the binding pocket and scores them based on a scoring function that estimates the binding free energy.[7]
-
Analysis of Docking Results: The resulting docked poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the protein, are examined to understand the molecular basis of the inhibition.[7]
Visualizing the Process and Pathways
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical workflow for comparative docking studies and a key signaling pathway targeted by sulfonamide derivatives.
References
- 1. Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Folic acid-sulfonamide conjugates as antibacterial agents: design, synthesis and molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Folic acid-sulfonamide conjugates as antibacterial agents: design, synthesis and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjb.ro [rjb.ro]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijnrd.org [ijnrd.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Chloro-2-methoxybenzenesulfonamide
For laboratory personnel, including researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Chloro-2-methoxybenzenesulfonamide, ensuring compliance with safety protocols and regulatory requirements.
Hazard Identification and Safety Data
Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315 - Causes skin irritation |
| Eye Irritation | 2 | H319 - Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 - May cause respiratory irritation |
Personal Protective Equipment (PPE) Requirements
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat or other suitable protective clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all local, regional, national, and international regulations. The following is a general procedural guide:
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and securely sealed container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound".
-
Include appropriate hazard symbols (e.g., irritant).
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated waste management provider to arrange for pickup and disposal.
-
Provide them with all necessary information about the waste, including its composition and hazards.
-
-
Emergency Spill Procedures:
-
In case of a spill, evacuate the immediate area.
-
Wear the appropriate PPE before attempting to clean up.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated waste container.
-
For large spills, contact your EHS department immediately.
-
Prevent the spilled material from entering drains or waterways.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal protocols and the relevant Safety Data Sheet for the chemicals you are working with. Your primary responsibility is to adhere to the safety and regulatory standards set forth by your organization and local authorities.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
